Norpseudopelletierine
Description
Structure
2D Structure
Properties
CAS No. |
4390-39-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-7,9H,1-5H2/t6-,7+ |
InChI Key |
JIYPUEZSSJAXBO-KNVOCYPGSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2 |
melting_point |
123°C |
physical_description |
Solid |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Natural Provenance of Norpseudopelletierine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpseudopelletierine, a piperidine alkaloid, represents a key structural motif within the broader family of pomegranate alkaloids. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthetic origins of this compound. While the initial discovery of the parent pelletierine alkaloids is credited to Charles Tanret in the late 19th century, the specific isolation of this compound is intertwined with the characterization of the alkaloid profile of Punica granatum (pomegranate). This document details the historical context of its discovery, its primary natural source, and the biosynthetic pathway originating from L-lysine. Quantitative data, where available, is summarized, and a generalized experimental protocol for the extraction and isolation of related alkaloids is provided.
Discovery and Historical Context
The journey to identifying this compound began with the pioneering work of French pharmacist Charles Tanret in the 1870s. Tanret's investigations into the chemical constituents of pomegranate (Punica granatum) root bark led to the isolation of a mixture of alkaloids. In honor of the renowned chemist Pierre Joseph Pelletier, he named the primary constituents pelletierine, isopelletierine, methylpelletierine, and pseudopelletierine. This compound, the N-demethylated analogue of pseudopelletierine, was subsequently identified as a minor alkaloid within this complex.
Natural Sources
The primary and most well-documented natural source of this compound is the pomegranate tree, Punica granatum L., belonging to the Lythraceae family. The alkaloids are not uniformly distributed throughout the plant; they are most concentrated in the root and stem bark. While other plant families are known to produce tropane and piperidine alkaloids, Punica granatum remains the principal source for this particular compound.
Quantitative Analysis
Quantitative data for this compound is sparse in the literature, as it is a minor component of the total alkaloid extract from pomegranate bark. The focus has historically been on the more abundant alkaloids like pseudopelletierine. However, modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are capable of detecting and quantifying its presence. The concentrations of these alkaloids can vary depending on the pomegranate cultivar, geographical location, and the age of the plant.
Table 1: Major Alkaloids Identified in Punica granatum Bark
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Typical Location |
| Pseudopelletierine | C₉H₁₅NO | 153.22 | Root and Stem Bark |
| This compound | C₈H₁₃NO | 139.19 | Root and Stem Bark |
| Pelletierine | C₈H₁₅NO | 141.21 | Root and Stem Bark |
| Isopelletierine | C₈H₁₅NO | 141.21 | Root and Stem Bark |
| N-Methylpelletierine | C₉H₁₇NO | 155.24 | Root and Stem Bark |
Biosynthesis
The biosynthesis of this compound is intrinsically linked to the well-established pathway of its parent compound, pseudopelletierine, which originates from the amino acid L-lysine.
The key steps in the biosynthetic pathway are:
-
Decarboxylation of L-Lysine: The pathway initiates with the enzymatic decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC).
-
Oxidative Deamination and Cyclization: Cadaverine undergoes oxidative deamination, followed by spontaneous cyclization to form the intermediate Δ¹-piperideine.
-
Formation of Pelletierine: Δ¹-piperideine then condenses with a three-carbon unit derived from acetoacetyl-CoA to form pelletierine.
-
Formation of Pseudopelletierine: Pelletierine is N-methylated to N-methylpelletierine, which then undergoes an intramolecular Mannich reaction to form the bicyclic structure of pseudopelletierine.
This compound is believed to be formed through one of two primary routes:
-
As a Precursor: It may be an intermediate that is subsequently methylated to yield pseudopelletierine.
-
As a Metabolite: Alternatively, it could be a metabolic product resulting from the N-demethylation of pseudopelletierine. The enzymatic machinery for N-demethylation of alkaloids has been identified in various plant species and often involves cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases.
Caption: Proposed biosynthetic pathways for this compound.
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of the total alkaloid fraction from Punica granatum bark, from which this compound can be further purified.
General Alkaloid Extraction from Punica granatum Bark
-
Preparation of Plant Material: The root or stem bark of Punica granatum is collected, air-dried, and ground into a fine powder.
-
Acid-Base Extraction:
-
The powdered bark is macerated with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic extract is filtered to remove solid plant material.
-
The filtrate is then made alkaline (e.g., with NaOH or NH₄OH) to a pH of 10-12. This deprotonates the alkaloids, converting them into their free base form, which are less soluble in water.
-
The alkaline solution is then subjected to liquid-liquid extraction with an organic solvent such as chloroform or diethyl ether. The free base alkaloids will partition into the organic layer.
-
-
Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude total alkaloid extract.
-
Purification:
-
The crude extract can be further purified by column chromatography on silica gel or alumina.
-
A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, can be used to separate the different alkaloids.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final purification can be achieved by preparative HPLC.
-
Caption: General workflow for the extraction of this compound.
Conclusion
This compound is a notable member of the piperidine alkaloids found in Punica granatum. Its discovery is rooted in the late 19th-century explorations of pomegranate bark's chemical composition. While it is a minor constituent compared to its methylated counterpart, pseudopelletierine, its biosynthesis from L-lysine provides a fascinating insight into the metabolic pathways of medicinal plants. Further research is warranted to fully elucidate the specific enzymatic steps leading to its formation and to accurately quantify its presence in various pomegranate cultivars. The development of targeted isolation protocols will be crucial for enabling more detailed pharmacological studies and exploring the potential applications of this unique alkaloid.
In-Depth Technical Guide: Isolation of Norpseudopelletierine from Punica granatum**
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpseudopelletierine, a piperidine alkaloid found in the bark of Punica granatum (pomegranate), is a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for its extraction, isolation, and characterization. Detailed experimental protocols, quantitative data summarization, and visualization of the experimental workflow are presented to facilitate further research and development. While specific quantitative yield and detailed biological activities of this compound are not extensively reported in the current literature, this guide synthesizes available information on related alkaloids from Punica granatum to provide a robust framework for its study.
Introduction
Punica granatum L., commonly known as pomegranate, has a long history of use in traditional medicine. Beyond its well-known polyphenolic content, the bark of the pomegranate tree is a source of several piperidine alkaloids, including pelletierine, pseudopelletierine, and their derivatives. This compound (9-Azabicyclo[3.3.1]nonan-3-one) is a demethylated analog of pseudopelletierine and a valuable scaffold for synthetic chemistry and potential drug discovery. This document outlines the core technical aspects of isolating this specific alkaloid from its natural source.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental for its successful isolation and characterization.
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Appearance | Likely a crystalline solid or oil |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol. Its salt form would be water-soluble. |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Experimental Protocols
The isolation of this compound from Punica granatum bark involves a multi-step process encompassing extraction, purification, and characterization. The following protocols are synthesized from established methods for the isolation of related alkaloids from the same source.
Plant Material and Preparation
-
Collection: The root and stem bark of Punica granatum are the primary sources of piperidine alkaloids.
-
Drying: The collected bark should be air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Total Alkaloids
An acid-base extraction technique is typically employed to isolate the total alkaloid fraction.
-
Acidification: The powdered bark is macerated with an acidic aqueous solution (e.g., 0.5-1% hydrochloric acid) for 2-4 hours. This converts the alkaloids into their water-soluble salt forms. An ultrasonic bath can be used to enhance the extraction efficiency.[1]
-
Filtration: The mixture is filtered to separate the acidic extract from the solid plant material. The residue can be subjected to repeated extractions to maximize the yield.
-
Basification: The combined acidic filtrates are then basified to a pH of 10-12 using an alkali solution (e.g., sodium hydroxide or potassium hydroxide).[1] This converts the alkaloid salts back to their free base form, which are less soluble in water.
-
Solvent Extraction: The basified aqueous solution is then subjected to liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane. The alkaloids will partition into the organic layer. This step should be repeated multiple times to ensure complete extraction.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.
Isolation of this compound
The crude alkaloid extract is a mixture of several related compounds. Chromatographic techniques are necessary to isolate this compound.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system of increasing polarity, for example, a mixture of chloroform and methanol, is used to separate the different alkaloids.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Purification: Fractions containing the compound of interest are combined and may require further purification by preparative TLC or crystallization to obtain pure this compound.
Characterization and Purity Assessment
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is a powerful tool for assessing the purity of the isolated compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid) can be used. The purity is determined by the peak area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both the retention time and the mass spectrum of the compound, which is crucial for its identification. The fragmentation pattern in the mass spectrum can help in elucidating the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the isolated compound.
Quantitative Data
Specific quantitative data for the yield and purity of this compound from Punica granatum is scarce in the available literature. However, data for the total alkaloid content and the yield of the major alkaloid, pseudopelletierine, can provide a useful benchmark.
| Parameter | Reported Value | Source |
| Total Alkaloid Yield (from peel) | Varies with extraction method | [1] |
| Pseudopelletierine Yield (from bark) | Up to 0.18% | BenchChem Technical Guide |
Experimental Workflow and Logic
The following diagrams illustrate the key workflows in the isolation and analysis of this compound.
Caption: Experimental workflow for the isolation and analysis of this compound.
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities and the molecular mechanisms of this compound are limited in the current scientific literature. However, alkaloids from Punica granatum have been reported to possess various pharmacological properties, including antimicrobial and anthelmintic activities. It is plausible that this compound contributes to these effects. Further research is required to elucidate its specific biological targets and signaling pathways.
Given the lack of specific data for this compound, a hypothetical signaling pathway diagram cannot be accurately constructed. Research in this area would be a valuable contribution to the understanding of the pharmacological potential of this compound.
Conclusion
This technical guide provides a comprehensive framework for the isolation of this compound from Punica granatum. The detailed experimental protocols and analytical methods described herein will be valuable for researchers in natural product chemistry, pharmacology, and drug development. While there is a clear need for further investigation into the quantitative yield, purity, and specific biological activities of this compound, the information presented in this guide serves as a solid foundation for future studies. The exploration of this and other alkaloids from Punica granatum holds promise for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norpseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpseudopelletierine, with the systematic IUPAC name 9-azabicyclo[3.3.1]nonan-3-one, is a key heterocyclic scaffold and a demethylated analog of the pomegranate alkaloid pseudopelletierine. Its rigid bicyclic structure and the presence of a reactive ketone and a secondary amine make it a valuable building block in medicinal chemistry and alkaloid synthesis. This guide provides a comprehensive overview of the chemical structure and stereochemical nuances of this compound, supported by spectroscopic data from related compounds and established synthetic protocols.
Chemical Structure
This compound is a bicyclic alkaloid built upon the granatane (9-azabicyclo[3.3.1]nonane) ring system. The core structure consists of a six-membered piperidine ring and a six-membered cyclohexanone ring, sharing two bridgehead atoms (C1 and C5) and a nitrogen atom (N9). The ketone group is located at the C3 position.
Key Structural Features:
-
Molecular Formula: C₈H₁₃NO
-
Molar Mass: 139.19 g/mol
-
Core Scaffold: 9-azabicyclo[3.3.1]nonane
-
Functional Groups: Secondary amine, Ketone
| Identifier | Value |
| IUPAC Name | 9-azabicyclo[3.3.1]nonan-3-one |
| CAS Number | 2291-57-8 |
| PubChem CID | 139045 |
Stereochemistry
The stereochemistry of the 9-azabicyclo[3.3.1]nonane ring system is complex and has been a subject of considerable study. The bicyclic nature of this compound imposes significant conformational constraints.
The two six-membered rings in the 9-azabicyclo[3.3.1]nonane system can adopt several conformations, with the chair-chair and boat-chair forms being the most prevalent. In the case of pseudopelletierine (the N-methylated analog), the chair-chair conformation is generally favored. It is highly probable that this compound also predominantly exists in a dual-chair conformation .
The bridgehead hydrogen atoms at C1 and C5 are in a cis configuration relative to each other. The nitrogen atom (N9) possesses a lone pair of electrons, and in the absence of a substituent (as in this compound's parent amine), inversion can occur.
Spectroscopic Data (Analog-Based)
¹³C NMR of Pseudopelletierine
The following table summarizes the ¹³C NMR chemical shifts for pseudopelletierine. The values for this compound are expected to be similar, with slight variations due to the absence of the N-methyl group.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (C3) | ~209.7 |
| Bridgehead CH (C1, C5) | ~60-65 |
| CH₂ adjacent to N (C2, C4) | ~45-50 |
| CH₂ (C6, C8) | ~25-30 |
| CH₂ (C7) | ~15-20 |
| N-CH₃ | ~40 |
Note: These are approximate values based on data for pseudopelletierine and related compounds.
Experimental Protocols: Synthesis of the this compound Scaffold
While a specific protocol for the synthesis of this compound is not detailed here, a general and robust method for constructing the 9-azabicyclo[3.3.1]nonan-3-one core is the Robinson-Schöpf condensation. This one-pot reaction involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine (or ammonia for the nor- series), and a β-ketoacid (like acetonedicarboxylic acid).
A plausible synthetic route to this compound would involve the demethylation of pseudopelletierine, or a direct synthesis using ammonia in a Robinson-Schöpf type reaction. A related synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a precursor that can be debenzylated to yield the nor- compound, has been well-documented.
General Procedure for Robinson-Schöpf type Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones:
-
A primary amine is dissolved in an acidic aqueous solution and cooled.
-
Glutaraldehyde is added to the solution.
-
Acetonedicarboxylic acid is then added, and the mixture is buffered to a pH of 4-5.
-
The reaction is stirred at room temperature for several hours to days.
-
The reaction mixture is then basified and extracted with an organic solvent.
-
The crude product is purified by chromatography or crystallization.
To obtain this compound directly, ammonia would be used in place of a primary amine. Alternatively, a protecting group on the nitrogen, such as a benzyl group, can be employed, followed by a deprotection step (e.g., hydrogenolysis) to yield the final product.
Conclusion
This compound represents a fundamental and versatile scaffold in organic and medicinal chemistry. Its rigid, bicyclic structure and the presence of key functional groups provide a platform for the development of novel therapeutics. A thorough understanding of its chemical structure, stereochemistry, and synthetic accessibility is crucial for its effective utilization in drug discovery and development. While direct experimental data for this compound is sparse, a robust understanding can be extrapolated from its closely related analogs, particularly pseudopelletierine.
An In-depth Technical Guide to the Physical and Chemical Properties of Norpseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpseudopelletierine, a tropane alkaloid found in the pomegranate (Punica granatum), is a close structural analog of the more extensively studied pseudopelletierine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this compound in readily accessible literature, this guide also draws upon data from its N-methylated counterpart, pseudopelletierine, to provide a more complete profile. This document includes a summary of its core physicochemical properties, detailed experimental protocols for the determination of key parameters, and visualizations of relevant chemical structures and analytical workflows.
Core Physical and Chemical Properties
While specific experimental data for this compound is scarce in the reviewed literature, its fundamental properties can be deduced from its chemical structure and comparison with closely related alkaloids.
Table 1: Physical and Chemical Properties of this compound and Related Alkaloids
| Property | This compound (Deduced) | Pseudopelletierine (Experimental/Calculated) | Pelletierine (Experimental/Calculated) |
| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO[1][2] | C₈H₁₅NO[3][4] |
| Molecular Weight | 139.19 g/mol | 153.22 g/mol [1][2] | 141.21 g/mol [3][4] |
| CAS Number | Not readily available | 552-70-5[2] | 2858-66-4[3] |
| Melting Point | Data not available | 54 °C (hemihydrate) | Data not available |
| Boiling Point | Data not available | 246 °C | 195 °C |
| Solubility | Expected to be soluble in organic solvents. | Soluble in water, ethanol, ether, chloroform. | Data not available |
| pKa | Data not available | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the spectral characteristics can be predicted based on its structure and by comparison with pseudopelletierine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the bicyclic ring system. Key signals would include those for the methine protons adjacent to the nitrogen and the carbonyl group, as well as the various methylene protons of the rings. The absence of an N-methyl signal (typically a singlet around 2.2-2.5 ppm) would be a key differentiator from pseudopelletierine.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon is expected to have a chemical shift in the range of 208-215 ppm.[1] The methine carbons adjacent to the nitrogen will appear in the 50-60 ppm region, while the other aliphatic carbons will resonate at higher fields. The ¹³C NMR chemical shifts for the closely related pseudopelletierine have been reported and provide a valuable reference.[1][5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on Pseudopelletierine data)
| Carbon Atom | Pseudopelletierine (δ, ppm)[1][5] | This compound (Predicted δ, ppm) |
| C=O | ~209.7 | ~209-210 |
| CH (bridgehead) | ~55-60 | ~50-55 (slight upfield shift due to absence of N-methyl) |
| CH₂ (adjacent to N) | ~40-45 | ~35-40 |
| CH₂ | ~25-30 | ~25-30 |
| CH₂ | ~15-20 | ~15-20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.
-
N-H Stretch: A characteristic absorption band for the secondary amine (N-H) is expected in the region of 3300-3500 cm⁻¹. This will be a key feature distinguishing it from pseudopelletierine, which lacks an N-H bond.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected around 1700-1725 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration will likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 139, corresponding to its molecular weight.
-
Fragmentation Pattern: Common fragmentation pathways for tropane alkaloids involve the loss of small neutral molecules and cleavage of the bicyclic ring system. Key fragments for this compound would likely arise from cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group.
Experimental Protocols
The following are generalized protocols for the determination of the key physical and chemical properties of alkaloids like this compound.
Synthesis of this compound
The synthesis of this compound can be adapted from the established Robinson-Schöpf synthesis of pseudopelletierine by using ammonia or a primary amine that can be later removed, instead of methylamine.
References
- 1. A COLLATERAL APPROACH ON THE 13C NMR ANALYSIS OF PSEUDOPELLETIERINE, AN ALKALOID FROM POMEGRANATE [redalyc.org]
- 2. Pseudopelletierine | C9H15NO | CID 6602484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pelletierine, (+)- | C8H15NO | CID 10313185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Norpseudopelletierine Biosynthesis Pathway in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpseudopelletierine, a member of the granatane class of piperidine alkaloids, holds significant interest for its structural relationship to tropane alkaloids and potential pharmacological applications. Found in plants such as the pomegranate (Punica granatum), its biosynthesis is a testament to the intricate metabolic pathways that generate chemical diversity in the plant kingdom. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, commencing from the primary metabolite L-lysine. It details the key enzymatic steps, including the initial conversion of lysine to the central intermediate Δ¹-piperideine, the subsequent formation of the pelletierine backbone, and the final cyclization to form the characteristic bicyclic granatane core. This document synthesizes the current understanding of the enzymology, presents available quantitative data from related pathways to serve as a comparative baseline, and provides detailed experimental protocols for the investigation of this pathway. Visualizations of the biosynthetic route and experimental workflows are included to facilitate comprehension and guide future research in this area.
Introduction
Piperidine alkaloids are a diverse group of natural products characterized by a six-membered heterocyclic ring. Among these, the granatane alkaloids, which possess a 9-azabicyclo[3.3.1]nonane skeleton, are of particular interest due to their structural complexity and biological activities. This compound is a key representative of this class and is notably found in the root and stem bark of Punica granatum.[1][2] The biosynthesis of this compound is intimately linked to that of other piperidine and tropane alkaloids, sharing common precursors and enzymatic strategies. A thorough understanding of this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the discovery of novel biocatalysts for synthetic chemistry.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed from the amino acid L-lysine through a series of enzymatic transformations. While not all enzymes have been characterized in Punica granatum, studies on related alkaloid pathways provide a strong hypothetical framework.
Formation of the Piperidine Ring: From L-Lysine to Δ¹-Piperideine
The initial and committed step in the biosynthesis of lysine-derived piperidine alkaloids is the formation of the cyclic imine, Δ¹-piperideine. Two distinct enzymatic routes for this conversion have been proposed in plants.
Route 1: The Lysine Decarboxylase (LDC) and Cadaverine Oxidase (CAO) Pathway
This historically proposed two-step pathway involves:
-
Decarboxylation of L-Lysine: L-lysine is decarboxylated to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC; EC 4.1.1.18) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3]
-
Oxidative Deamination of Cadaverine: The terminal amino group of cadaverine is oxidized by a cadaverine oxidase (CAO) , a copper-containing amine oxidase, to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[4][5]
Route 2: The Δ¹-Piperideine Synthase (PS) Pathway
A more recent discovery in piperidine alkaloid biosynthesis in Flueggea suffruticosa has identified a single enzyme, Δ¹-piperideine synthase (PS) , which directly converts L-lysine to Δ¹-piperideine through an oxidative deamination, bypassing the free cadaverine intermediate.[6][7] It is plausible that a similar enzyme exists in Punica granatum.
Formation of Pelletierine
The next key intermediate is pelletierine, which is formed through a Mannich-like condensation between Δ¹-piperideine and a three-carbon unit derived from acetate, likely in the form of acetoacetyl-CoA.[8] Recent research in Lycopodium alkaloid biosynthesis suggests this condensation may be a non-enzymatic, spontaneous reaction with 3-oxoglutaric acid, a product of a type III polyketide synthase (PKS).[6][7]
Formation of N-Methylpelletierine and Pseudopelletierine
N-methylpelletierine is formed by the N-methylation of pelletierine, catalyzed by an N-methyltransferase . This intermediate is then believed to undergo an intramolecular cyclization to form the bicyclic granatane ring of pseudopelletierine.[9] The enzyme responsible for this cyclization has not yet been characterized but is hypothetically a cyclase or an oxidase that facilitates a Mannich-like reaction.
Formation of this compound
This compound is the N-demethylated form of pseudopelletierine. Its formation could occur through two possible routes:
-
Demethylation of Pseudopelletierine: A demethylase enzyme could remove the methyl group from pseudopelletierine.
-
Cyclization of Pelletierine: Pelletierine itself could be a direct precursor, undergoing a similar cyclization reaction as N-methylpelletierine to form this compound.
The precise sequence and enzymatic control of these final steps in Punica granatum remain to be elucidated.
Data Presentation
Quantitative data for the specific enzymes in the this compound pathway from Punica granatum is largely unavailable in the literature. However, data from related enzymes in other plant species can provide a useful reference for researchers.
| Enzyme | Plant Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |
| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Lysine | 2.10 | 2.32 | 7.5 | [10] |
| Lysine/Ornithine Decarboxylase (L/ODC) | Sophora flavescens | L-Lysine | 3.85 | 1.18 | 7.5 | [10] |
| Lysine/Ornithine Decarboxylase (L/ODC) | Echinosophora koreensis | L-Lysine | 2.65 | 1.89 | 7.5 | [10] |
Table 1: Kinetic parameters of lysine/ornithine decarboxylases from various quinolizidine alkaloid-producing plants.
| Alkaloid | Plant Part | Concentration (g/kg of dry bark) | Reference |
| Pseudopelletierine | Root Bark | 1.8 | [11] |
| Pelletierine | Root Bark | 0.52 | [11] |
| Isopelletierine | Root Bark | 0.01 | [11] |
| Methylpelletierine | Root Bark | 0.20 | [11] |
| This compound | Stem and Root Bark | Not Quantified | [2] |
Table 2: Major piperidine alkaloids identified in the bark of Punica granatum.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Protocol for Lysine Decarboxylase (LDC) Activity Assay
This protocol is adapted from methods used for other plant LDCs and can be optimized for Punica granatum.
Principle: The activity of LDC is determined by measuring the rate of cadaverine formation from L-lysine. Cadaverine can be quantified by derivatization followed by HPLC analysis.
Materials:
-
Plant tissue (e.g., Punica granatum root bark)
-
Extraction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 5 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), 10% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Assay buffer: 100 mM MES buffer (pH 6.5), 1 mM pyridoxal-5'-phosphate (PLP)
-
Substrate solution: 50 mM L-lysine in assay buffer
-
Stop solution: 1 M Na₂CO₃
-
Derivatization reagent: Dansyl chloride solution (5 mg/mL in acetone)
-
Proline (for derivatization quenching)
-
Toluene (for extraction)
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a microcentrifuge tube, mix 100 µL of crude enzyme extract with 800 µL of assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 500 µL of stop solution.
-
-
Derivatization and Quantification:
-
To the reaction mixture, add 500 µL of dansyl chloride solution.
-
Incubate at 60°C for 1 hour in the dark.
-
Add 250 µL of proline solution (100 mg/mL) to quench the excess dansyl chloride.
-
Extract the dansylated amines with 1 mL of toluene.
-
Analyze the toluene phase by HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm).
-
Quantify cadaverine by comparing the peak area to a standard curve of dansylated cadaverine.
-
Protocol for Extraction and Quantification of this compound by LC-MS/MS
Principle: Alkaloids are extracted from plant material using an acid-base extraction method and then quantified using a highly sensitive and specific LC-MS/MS method.
Materials:
-
Dried and powdered plant material (Punica granatum root bark)
-
Extraction solvent: Methanol
-
2% Sulfuric acid (H₂SO₄)
-
Dichloromethane
-
25% Ammonium hydroxide (NH₄OH)
-
Anhydrous sodium sulfate
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Procedure:
-
Extraction:
-
Macerate 1 g of powdered plant material in 20 mL of methanol with sonication for 30 minutes.
-
Filter the extract and repeat the extraction twice.
-
Combine the methanol extracts and evaporate to dryness.
-
-
Acid-Base Partitioning:
-
Redissolve the dried extract in 20 mL of 2% H₂SO₄.
-
Wash the acidic solution with 20 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with NH₄OH.
-
Extract the alkaloids into 20 mL of dichloromethane (repeat three times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried alkaloid extract in a known volume of mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow rate: 0.3 mL/min
-
-
Mass Spectrometry Conditions (Example):
-
Ionization: Positive ESI
-
Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-product ion transitions for this compound.
-
-
Quantify this compound using a standard curve prepared with an authentic standard.
-
Mandatory Visualization
Biosynthetic Pathway of this compound
Figure 1: Putative biosynthetic pathway of this compound from L-lysine.
Experimental Workflow for LDC Enzyme Assay
Figure 2: Experimental workflow for the Lysine Decarboxylase (LDC) enzyme assay.
Experimental Workflow for this compound Quantification
Figure 3: Experimental workflow for the quantification of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents a fascinating area of natural product chemistry that is ripe for further investigation. While the general outline of the pathway from L-lysine is becoming clearer, many of the specific enzymes involved, particularly in Punica granatum, remain uncharacterized. The recent discovery of a Δ¹-piperideine synthase highlights the potential for novel enzymatic mechanisms to be at play.
Future research should focus on the isolation and characterization of the enzymes from Punica granatum to confirm the proposed pathway and to obtain crucial kinetic data. This will involve a combination of transcriptomics, proteomics, and classical biochemical approaches. The elucidation of the complete pathway will not only deepen our fundamental understanding of plant secondary metabolism but also provide a powerful toolkit of biocatalysts for the sustainable production of valuable alkaloids for the pharmaceutical and chemical industries. Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes will be essential for successful metabolic engineering strategies.
References
- 1. A Comprehensive Review of Punica granatum (Pomegranate) Properties in Toxicological, Pharmacological, Cellular and Molecular Biology Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets of pomegranate (Punica granatum) in preventing cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 9. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Identification of the SUT Gene Family in Pomegranate (Punica granatum L.) and Functional Analysis of PgL0145810.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudopelletierine - Wikipedia [en.wikipedia.org]
Spectroscopic Data of Norpseudopelletierine: An In-depth Technical Guide
Introduction
Norpseudopelletierine, with the systematic name 9-Azabicyclo[3.3.1]nonan-3-one, is a tropane alkaloid and a key bicyclic intermediate in the synthesis of various biologically active compounds. Its rigid bicyclic structure presents a unique framework that is of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various experimental settings. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.
Chemical Structure
This compound possesses a bicyclic structure containing a piperidine ring in a chair-boat conformation, fused with a cyclohexane ring. A ketone group is present at the C-3 position, and a secondary amine is at the N-9 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in its bicyclic system. Due to the rigid nature of the molecule, the protons on the bridgehead carbons and the methylene groups are diastereotopic, leading to complex splitting patterns. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the carbonyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1, H-5 | 2.8 - 3.0 | m | - |
| H-2ax, H-4ax | 2.5 - 2.7 | m | - |
| H-2eq, H-4eq | 2.2 - 2.4 | m | - |
| H-6ax, H-8ax | 1.9 - 2.1 | m | - |
| H-6eq, H-8eq | 1.6 - 1.8 | m | - |
| H-7ax | 1.7 - 1.9 | m | - |
| H-7eq | 1.4 - 1.6 | m | - |
| NH | 2.0 - 3.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will exhibit distinct signals for each of the eight carbon atoms in its structure. The chemical shift of the carbonyl carbon is significantly downfield, while the carbons adjacent to the nitrogen atom are also deshielded. The ¹³C NMR data for the closely related compound, pseudopelletierine (the N-methyl derivative), can be used as a reference for predicting the chemical shifts of this compound. The primary difference will be the absence of the N-methyl signal and a slight upfield shift of the carbons adjacent to the nitrogen (C-1, C-5, C-8, C-6) due to the removal of the electron-donating methyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | 208 - 212 |
| C-1, C-5 | 50 - 55 |
| C-2, C-4 | 45 - 50 |
| C-6, C-8 | 25 - 30 |
| C-7 | 15 - 20 |
Note: These are predicted values based on data from analogous compounds and may vary with experimental conditions.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and secondary amine functional groups, as well as the aliphatic C-H bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1710 | Strong | C=O Stretch (Ketone) |
| ~1590 | Medium | N-H Bend (Secondary Amine) |
| 1470 - 1450 | Medium | C-H Bend (Methylene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak followed by characteristic fragmentation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 111 | [M - CO]⁺ |
| 96 | [M - C₃H₇]⁺ |
| 82 | [M - C₄H₉]⁺ |
| 68 | Tropane fragmentation product |
| 42 | [C₂H₄N]⁺ |
Note: The fragmentation pattern can be complex and may vary depending on the ionization method and energy.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign the functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a gas chromatography-mass spectrometry (GC-MS) system can be used. For less volatile solids, a direct insertion probe can be employed.
-
Ionization: Use an appropriate ionization method. Electron Ionization (EI) at 70 eV is a common method that provides reproducible fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
solubility of Norpseudopelletierine in organic solvents
An In-Depth Technical Guide to the Solubility of Norpseudopelletierine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a tropane alkaloid and a demethylated analog of pseudopelletierine, is a compound of interest in phytochemical and pharmacological research. Understanding its solubility in various organic solvents is crucial for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination.
Introduction to this compound
This compound (9-Azabicyclo[3.3.1]nonan-3-one) is a pomegranate alkaloid structurally related to pseudopelletierine. Its chemical structure, featuring a bicyclic amine and a ketone functional group, governs its physicochemical properties, including its solubility. As a basic compound, its solubility is highly dependent on the pH and the nature of the solvent. In its free base form, this compound is expected to be more soluble in organic solvents, whereas its salt form is typically more soluble in aqueous solutions.
Qualitative Solubility of this compound
Based on the general principles of alkaloid chemistry and information available for the closely related compound, pseudopelletierine, the qualitative solubility of this compound in its free base form can be inferred. The free base is generally soluble in a range of non-polar and polar aprotic organic solvents.
Table 1: Qualitative Solubility of this compound (Free Base) in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | These solvents can effectively solvate the alkaloid structure. Chloroform is commonly used for the extraction of related alkaloids[1]. |
| Ethers | Diethyl ether | Soluble | Diethyl ether is another common solvent for the extraction of alkaloid free bases[2]. |
| Alcohols | Methanol, Ethanol | Soluble | Both free and salt forms of alkaloids can often be dissolved in methanol and ethanol[3][4]. |
| Aromatic Hydrocarbons | Benzene, Toluene | Likely Soluble | These non-polar solvents are generally effective at dissolving lipophilic compounds like alkaloid free bases[3]. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Likely Soluble | These solvents can interact with the polar functional groups of the molecule. |
| Non-polar Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | The polarity of this compound may limit its solubility in highly non-polar solvents like hexane. |
Note: This table is based on general principles of chemical solubility and data for structurally similar compounds. Experimental verification is required for precise solubility determination.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the shaker bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Norpseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Norpseudopelletierine, a bicyclic alkaloid, is a compound of significant interest in pharmaceutical research due to its unique bridged-ring structure and potential as a synthetic precursor. Understanding its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy in various applications, from storage and formulation to downstream processing. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, details potential degradation pathways, and presents a framework for analyzing its degradation products. Due to the limited publicly available data on the specific thermal properties of this compound, this guide outlines the established experimental protocols and theoretical degradation mechanisms that would be employed in its comprehensive analysis.
Introduction to Thermal Analysis of this compound
The thermal stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute. Exposure to elevated temperatures during manufacturing, storage, or processing can lead to degradation, resulting in a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough investigation of its thermal behavior is essential. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on mass loss and thermal transitions, respectively.
Experimental Protocols for Thermal Analysis
A systematic approach to evaluating the thermal stability of this compound would involve the following key experiments:
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, identifying different stages of degradation, and quantifying the residual mass.
Hypothetical Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of finely ground this compound powder is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled flow of an inert gas, such as nitrogen (50 mL/min), to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tpeak).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.
Hypothetical Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses expected thermal events (e.g., 25 °C to 300 °C).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The melting point (Tm) is determined from the peak of the melting endotherm.
Quantitative Data Summary
The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses of this compound. The values presented are hypothetical and serve as an illustrative example.
| Parameter | Symbol | Hypothetical Value | Analytical Technique | Significance |
| Onset of Decomposition | Tonset | 180 °C | TGA | The temperature at which significant thermal degradation begins. |
| Peak Decomposition Temp. | Tpeak | 210 °C | TGA (DTG) | The temperature of the maximum rate of mass loss. |
| Residual Mass @ 600 °C | % Residue | < 1% | TGA | Indicates the amount of non-volatile residue after decomposition. |
| Melting Point | Tm | 155 °C | DSC | A key physical property indicating purity and solid-state form. |
| Enthalpy of Fusion | ΔHfus | 30 J/g | DSC | The energy required to melt the substance. |
| Decomposition Exotherm | Tdecomp | 215 °C | DSC | Indicates that the decomposition process is exothermic. |
Visualization of Experimental Workflow and Degradation
Experimental Workflow for Thermal Analysis
The logical flow of experiments to characterize the thermal stability of this compound is depicted below.
Theoretical Thermal Degradation Pathway
Based on the structure of this compound, a plausible thermal degradation pathway could involve retro-Diels-Alder reactions or other ring-opening mechanisms, followed by further fragmentation. The diagram below illustrates a hypothetical degradation cascade.
Identification of Degradation Products
To identify the chemical structures of the degradation products, hyphenated techniques are employed.
-
TGA-FTIR/MS: The evolved gases from the TGA can be directly analyzed by Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify volatile degradation products in real-time.
-
Forced Degradation Studies: this compound samples would be subjected to thermal stress (e.g., heating at a temperature near Tonset for a defined period). The resulting mixture would then be analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to separate and identify the degradation products.
Conclusion
The Biological Activity of Norpseudopelletierine: A Review of a Enigmatic Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpseudopelletierine, a tropane alkaloid and the N-demethylated analogue of pseudopelletierine, presents a curious case in the landscape of natural product pharmacology. While its parent compound, pseudopelletierine, is a well-documented constituent of the pomegranate tree (Punica granatum) and has been utilized as a synthetic precursor for other molecules, the specific biological activities of this compound remain largely uncharted territory.[1][2][3] This technical guide aims to synthesize the currently available, albeit limited, information regarding the potential biological activity of this compound, drawing inferences from the broader class of tropane alkaloids and identifying key areas for future research.
Core Structure and Chemical Context
This compound, with the chemical name 8-azabicyclo[3.2.1]octan-3-one, possesses a rigid bicyclic structure that is a common feature among tropane alkaloids known for their diverse pharmacological effects. This structural motif is shared by well-known compounds such as atropine and cocaine, which interact with the central and peripheral nervous systems. The key distinction of this compound is the absence of a methyl group on the nitrogen atom, which can significantly alter its physicochemical properties, including its polarity and ability to interact with biological targets compared to its N-methylated counterpart, pseudopelletierine.
Potential Biological Targets and Inferred Activities
Due to the scarcity of direct experimental data on this compound, its potential biological activities are largely inferred from the known pharmacology of structurally related tropane alkaloids and their derivatives.
Nicotinic Acetylcholine Receptors (nAChRs)
A primary hypothetical target for this compound is the nicotinic acetylcholine receptor (nAChR) family. Tropane alkaloids are well-known for their interaction with cholinergic systems. Given its structural similarity to other nAChR ligands, it is plausible that this compound could act as either an agonist or antagonist at various nAChR subtypes. However, without empirical binding affinity or functional assay data, this remains a speculative but logical starting point for investigation.
Other Potential Neurological Targets
The tropane scaffold is a versatile pharmacophore that can interact with a range of receptors and transporters in the central nervous system. Derivatives of the closely related 8-azabicyclo[3.2.1]octane structure have been explored for their activity at various G-protein coupled receptors and ion channels.
Quantitative Data Summary
A thorough review of the scientific literature reveals a significant lack of quantitative biological data for this compound. No peer-reviewed studies presenting specific IC50, Ki, or EC50 values for this compound against any biological target could be identified. The following table highlights this data gap:
| Target | Assay Type | Quantitative Data (e.g., IC50, Ki) | Reference |
| N/A | N/A | No Data Available | N/A |
This absence of data underscores the nascent stage of research into the pharmacological profile of this specific alkaloid.
Experimental Protocols
As no specific experimental studies on the biological activity of this compound have been published, this section will outline a series of foundational experimental protocols that would be essential to elucidate its pharmacological profile.
Receptor Binding Assays
A logical first step would be to screen this compound against a panel of neurotransmitter receptors and transporters, with a primary focus on cholinergic receptors.
Workflow for Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Following the identification of potential binding targets, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or modulator.
Example: Calcium Flux Assay for nAChRs
Caption: Workflow for a cell-based calcium flux functional assay.
Signaling Pathways
Given the lack of specific data for this compound, a hypothetical signaling pathway is presented based on its potential interaction with nAChRs, which are ligand-gated ion channels.
Hypothetical nAChR-Mediated Signaling:
Caption: Hypothetical signaling cascade upon nAChR activation.
Future Directions and Conclusion
The biological activity of this compound is a significant knowledge gap in the field of alkaloid pharmacology. The structural similarity to other bioactive tropane alkaloids strongly suggests a potential for interaction with neurological targets, particularly the cholinergic system.
To move forward, the following research is imperative:
-
Systematic Screening: A broad-based screening of this compound against a panel of receptors, enzymes, and ion channels is necessary to identify its primary biological targets.
-
In Vitro Characterization: Detailed in vitro studies, including binding affinity, functional assays, and mechanism of action studies, are required for any identified targets.
-
In Vivo Studies: Should in vitro activity be confirmed, in vivo studies in appropriate animal models would be the next step to understand its physiological and potential therapeutic or toxicological effects.
References
Methodological & Application
Synthesis of Norpseudopelletierine: A Detailed Protocol for Drug Development Professionals
Application Note & Protocol
Abstract
This document provides a comprehensive protocol for the synthesis of Norpseudopelletierine (9-Azabicyclo[3.3.1]nonan-3-one), a key bicyclic organic compound and a homolog of tropinone. The synthesis detailed herein is based on the well-established Robinson-Schöpf condensation reaction. This method offers a robust and scalable route to the this compound core structure, which is of significant interest in medicinal chemistry and drug development due to its presence in various alkaloid natural products. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis and purification of the target compound.
Introduction
This compound, with its 9-azabicyclo[3.3.1]nonane core, represents an important scaffold in the synthesis of tropane and homotropane alkaloids. These classes of compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The Robinson-Schöpf reaction is a powerful one-pot, multi-component reaction that biomimetically synthesizes tropinone and its homologs. By utilizing glutaraldehyde in place of succinaldehyde, the reaction can be adapted to construct the larger ring system of this compound. This protocol details the synthesis of N-benzyl-Norpseudopelletierine, a common intermediate that can be subsequently debenzylated to yield the parent this compound.
Reaction Scheme & Mechanism
The synthesis of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one is achieved through a double Mannich reaction. The reaction proceeds by the condensation of benzylamine, glutaraldehyde, and acetonedicarboxylic acid. The benzyl group serves as a protecting group for the nitrogen atom and can be removed in a subsequent step.
Reaction:
Benzylamine + Glutaraldehyde + Acetonedicarboxylic acid → N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The reaction mechanism involves the initial formation of an iminium ion from the reaction of benzylamine and glutaraldehyde. This is followed by an intramolecular Mannich reaction to form a piperidine ring. A second, intermolecular Mannich reaction with the enol of acetonedicarboxylic acid, followed by decarboxylation, leads to the formation of the bicyclic ketone.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
| Parameter | Value | Notes |
| Reactants | ||
| Benzylamine | 1.0 eq | |
| Glutaraldehyde (50% in H₂O) | 1.1 eq | |
| Acetonedicarboxylic acid | 1.1 eq | |
| Reaction Conditions | ||
| Solvent | Water, pH adjusted | |
| Temperature | 0-5 °C initially, then room temp. | |
| Reaction Time | 40-48 hours | |
| Product | ||
| Product Name | N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Molecular Weight | 229.31 g/mol | |
| Expected Yield | 75-85% | Based on benzylamine |
| Appearance | Off-white to pale yellow solid | After purification |
| Purity (by HPLC) | >95% | After purification |
Experimental Protocol
This protocol is adapted from established procedures for the Robinson-Schöpf reaction.
4.1. Materials and Reagents
-
Benzylamine (≥99%)
-
Glutaraldehyde (50% aqueous solution)
-
Acetonedicarboxylic acid (97%)
-
Sulfuric acid (98%)
-
Sodium acetate
-
Sodium carbonate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel (for purification)
-
Deionized water
4.2. Equipment
-
Jacketed reaction vessel with overhead stirrer
-
Addition funnel
-
Temperature probe
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Procedure
-
Reaction Setup: Equip a 500 mL jacketed reaction vessel with an overhead stirrer, a temperature probe, and an addition funnel.
-
Initial Charging: To the reaction vessel, add deionized water (50 g) and benzylamine (12.9 mL, 0.123 mol).
-
Acidification: Cool the reaction mixture to 0-5 °C using a recirculating chiller. Slowly add 18% sulfuric acid (prepared from 98% H₂SO₄) over 1 hour, maintaining the internal temperature between 4-8 °C.
-
Addition of Reagents: To the cooled solution, add glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while ensuring the temperature remains below 5 °C. The solution should be a light yellow.
-
Buffering: Slowly add a 9% aqueous solution of sodium acetate over 1.5 hours.
-
Reaction Aging: Maintain the reaction mixture at 5 °C for 20 hours, then allow it to warm to room temperature (25 °C) and stir for an additional 20 hours. Slow evolution of CO₂ gas will be observed.
-
Workup - Acidification and Extraction: Adjust the pH of the reaction mixture to 2 by adding 18% sulfuric acid. Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.
-
Workup - Basification and Product Extraction: To the aqueous layer, add heptane (500 mL) and silica gel (20 g). Basify the mixture to pH 8 with a 20% aqueous solution of sodium carbonate.
-
Isolation: Separate the layers and extract the aqueous layer with additional heptane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
5.1. Reaction Pathway
Caption: Reaction pathway for the synthesis of N-Benzyl-Norpseudopelletierine.
5.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for the N-Demethylation of Pseudopelletierine to Norpseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum), is a valuable starting material for the synthesis of various pharmacologically active compounds. The N-demethylation of pseudopelletierine to its corresponding secondary amine, norpseudopelletierine, is a critical transformation that enables further functionalization of the nitrogen atom. This document provides detailed application notes and experimental protocols for the N-demethylation of pseudopelletierine, focusing on established chemical methods. The protocols are designed to be reproducible and scalable for research and drug development purposes.
Overview of N-Demethylation Methods
Several methods have been established for the N-demethylation of tertiary amines, with the von Braun reaction, the Polonovski reaction, and the use of chloroformate reagents being the most prominent and applicable to tropane alkaloids like pseudopelletierine. Each method offers distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and yield.
Key N-Demethylation Reactions:
-
Von Braun Reaction: This classic method utilizes cyanogen bromide (CNBr) to cleave the N-methyl group, forming a cyanamide intermediate that is subsequently hydrolyzed to the secondary amine. While effective, the high toxicity of cyanogen bromide necessitates stringent safety precautions.
-
Polonovski Reaction: This reaction involves the activation of the corresponding N-oxide of the tertiary amine with an acylating agent, typically acetic anhydride or, in modified versions, iron salts. The resulting iminium ion is then hydrolyzed to the secondary amine and formaldehyde. Modified Polonovski reactions often offer milder conditions and improved yields.
-
Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate (ACE-Cl) and vinyl chloroformate (VCF) react with tertiary amines to form a carbamate intermediate. Subsequent solvolysis readily cleaves the carbamate to yield the desired secondary amine. These reagents often provide high yields under mild conditions.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-demethylation of pseudopelletierine and structurally related compounds. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting material.
| Method | Reagent | Substrate | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Reference Compound |
| Von Braun Reaction | Cyanogen Bromide (CNBr) | Tertiary Amines | Moderate to High | 2-6 | Reflux | General Method |
| Modified Polonovski Reaction | FeSO₄·7H₂O | Opiate Alkaloids | Moderate to High | 1-4 | Room Temp. | General Method |
| Chloroformate Method | α-Chloroethyl Chloroformate (ACE-Cl) | Tropane Alkaloids | 95-97 | 1-3 | 0 to Reflux | O-acetyltropine |
| Phenylseleninic Acid Method | Phenylseleninic Acid (PhSeH) | 9-Methyl-9-azabicyclo[3.3.1]nonane | 89 | 48 | 150 | Closely Related Structure[1] |
Experimental Protocols
Protocol 1: N-Demethylation of Pseudopelletierine via the Von Braun Reaction
This protocol describes the demethylation of pseudopelletierine using cyanogen bromide. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Pseudopelletierine
-
Cyanogen bromide (CNBr)
-
Anhydrous benzene or toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pseudopelletierine (1 equivalent) in anhydrous benzene or toluene.
-
Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and heat the mixture to reflux for 2-4 hours to hydrolyze the cyanamide intermediate.
-
Cool the solution and basify with an aqueous solution of sodium hydroxide until pH > 10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization.
Protocol 2: N-Demethylation of Pseudopelletierine via a Modified Polonovski Reaction
This protocol outlines the demethylation of pseudopelletierine through its N-oxide using an iron(II) sulfate-mediated Polonovski reaction.[2][3]
Materials:
-
Pseudopelletierine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane or methanol
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Water
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), aqueous solution
-
Standard glassware for reaction, extraction, and purification
Procedure:
Step A: N-Oxide Formation
-
Oxidation: Dissolve pseudopelletierine (1 equivalent) in dichloromethane or methanol.
-
Cool the solution to 0 °C and add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until all the starting material is consumed.
-
Isolation of N-oxide Hydrochloride: Add a solution of HCl in diethyl ether or isopropanol to precipitate the N-oxide as its hydrochloride salt. Filter the solid, wash with cold solvent, and dry under vacuum.
Step B: Polonovski Reaction
-
Reaction Setup: Dissolve the pseudopelletierine N-oxide hydrochloride (1 equivalent) in water.
-
Addition of Iron(II) Sulfate: Add iron(II) sulfate heptahydrate (2-3 equivalents) to the solution and stir at room temperature.
-
Reaction: The reaction is typically complete within 1-4 hours. Monitor the formation of this compound by TLC or LC-MS.
-
Workup:
-
Basify the reaction mixture with an aqueous solution of NaOH or NH₄OH to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography.
Protocol 3: N-Demethylation of Pseudopelletierine using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol provides a high-yielding method for the demethylation of pseudopelletierine using ACE-Cl. Caution: ACE-Cl is corrosive and lachrymatory. Handle in a fume hood.
Materials:
-
Pseudopelletierine
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous dichloromethane or 1,2-dichloroethane
-
Proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), optional
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Standard glassware for reaction, extraction, and purification
Procedure:
-
Reaction Setup: Dissolve pseudopelletierine (1 equivalent) in anhydrous dichloromethane or 1,2-dichloroethane. A proton sponge (1.1 equivalents) can be added to scavenge the HCl generated.
-
Addition of ACE-Cl: Cool the solution to 0 °C and add ACE-Cl (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the formation of the carbamate intermediate by TLC. The reaction is typically complete in 1-3 hours.
-
Solvolysis:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 1-2 hours to cleave the carbamate.
-
-
Workup:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with a nonpolar solvent (e.g., hexane) to remove non-basic impurities.
-
Basify the aqueous layer with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate to give crude this compound.
-
-
Purification: Purify the product by column chromatography or crystallization.
Visualizations
Caption: General workflows for the N-demethylation of pseudopelletierine.
Caption: Chemical pathways for pseudopelletierine N-demethylation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Norpseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Norpseudopelletierine, a tropane alkaloid, in various matrices, particularly plant material. The protocols described herein are based on established analytical techniques for tropane alkaloids and are designed to offer robust and reliable methods for accurate quantification, which is crucial for research, quality control, and drug development.
Introduction
This compound is a tropane alkaloid and a homolog of pseudopelletierine, found in plants such as those of the Punica genus. Its quantification is essential for the standardization of herbal extracts, as well as for pharmacokinetic and pharmacodynamic studies. This document outlines three primary analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical performance characteristics for the analytical methods described. It is important to note that these values are representative for tropane alkaloids and may vary based on the specific instrumentation, laboratory conditions, and sample matrix. Method validation should be performed to establish specific performance characteristics for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 25 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 10% | < 5% |
Experimental Protocols
Sample Preparation: Extraction and Purification from Plant Material
This protocol describes a general procedure for the extraction and purification of this compound from a plant matrix, such as pomegranate root bark.
1.1. Initial Extraction
-
Milling: Air-dry the plant material and grind it into a fine powder (approximately 40-60 mesh).
-
Maceration: Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes at room temperature.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue twice more to ensure complete extraction.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
1.2. Acid-Base Liquid-Liquid Extraction (LLE) for Purification
-
Redissolve the dried extract in 20 mL of 2% sulfuric acid (H₂SO₄).
-
Transfer the acidic solution to a separatory funnel and wash with 20 mL of dichloromethane (DCM) to remove non-basic compounds. Discard the organic (DCM) layer.
-
Basify the aqueous layer to a pH of approximately 10-11 by adding a concentrated ammonium hydroxide solution dropwise.
-
Extract the alkaloids from the basified aqueous solution with 20 mL of DCM three times.
-
Combine the organic layers and wash with 20 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness. The resulting residue contains the purified alkaloid fraction.
1.3. Final Sample Preparation
-
For HPLC Analysis: Reconstitute the dried, purified extract in a known volume (e.g., 1 mL) of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
For GC-MS Analysis: Reconstitute the dried, purified extract in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate or methanol. Filter through a 0.45 µm syringe filter before injection.
-
For LC-MS/MS Analysis: Reconstitute the dried, purified extract in a known volume (e.g., 1 mL) of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
Application Note: Quantitative Analysis of Norpseudopelletierine in Pomegranate Extracts by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the determination of Norpseudopelletierine, a piperidine alkaloid found in pomegranate (Punica granatum), using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation of plant extracts to the specific parameters for chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals engaged in the phytochemical analysis of plant-derived compounds and the quality control of botanical extracts.
Introduction
This compound is a notable alkaloid present in the bark and root of the pomegranate tree (Punica granatum).[1] As with many plant-derived alkaloids, there is growing interest in its pharmacological properties and potential therapeutic applications. Accurate and reliable quantification of this compound in plant extracts is crucial for standardization, efficacy studies, and safety assessments. HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document provides a detailed methodology for the analysis of this compound, focusing on achieving precise and reproducible quantification.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Pomegranate Bark
A solid-liquid extraction is employed to isolate alkaloids from dried pomegranate bark powder.
Materials:
-
Dried and powdered pomegranate bark
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
LC vials
Procedure:
-
Weigh 1.0 g of dried, powdered pomegranate bark into a 50 mL conical tube.
-
Add 20 mL of methanol containing 0.1% formic acid. The acidic modifier aids in the extraction of basic alkaloids by promoting their protonation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in a sonicator bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial for analysis.
HPLC-MS/MS Analysis
The analysis is performed using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm particle size, or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis of this compound is achieved through Multiple Reaction Monitoring (MRM). The molecular formula of this compound is C₉H₁₅NO, with a monoisotopic mass of 153.1154 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is observed as the precursor ion. The following table summarizes the mass spectrometric parameters for this compound.
Table 2: MRM Transitions and Optimized Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 154.1 | 136.1 | 100 | 120 | 15 |
| (Qualifier Ion) | 154.1 | 94.1 | 100 | 120 | 25 |
Note: The product ions are proposed based on common fragmentation patterns of piperidine alkaloids and may require empirical optimization.
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Value |
|---|---|
| Retention Time (RT) | ~ 3.5 min |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 85-105% |
| Precision (%RSD) | < 10% |
Disclaimer: The LOD, LOQ, and RT values are illustrative and should be experimentally determined during method validation.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
The HPLC-MS/MS method described provides a highly selective and sensitive tool for the quantification of this compound in pomegranate extracts. The detailed protocols for sample preparation and instrumental analysis, combined with the specificity of MRM detection, ensure reliable and reproducible results. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and the quality control of herbal products, facilitating further investigation into the properties and applications of this compound.
References
Application Note: Quantitative Analysis of Norpseudopelletierine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Norpseudopelletierine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a tropane alkaloid, possesses functional groups that may necessitate derivatization to improve its volatility and thermal stability for optimal GC-MS analysis. This document provides a step-by-step guide for sample preparation, derivatization, and the instrumental parameters for GC-MS, along with a proposed fragmentation pathway. The presented methodologies are designed to serve as a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound is a bicyclic alkaloid and an intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive analytical methods are essential for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[1] However, compounds with polar functional groups, such as the secondary amine and ketone in this compound, often require derivatization to enhance their volatility and chromatographic performance.[2] Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[3] This application note outlines a detailed protocol for the GC-MS analysis of this compound, including a silylation derivatization step.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the matrix containing this compound. The following are general guidelines for extraction from a solid matrix and a liquid matrix.
a) Solid-Phase Extraction (SPE) from a Solid Matrix (e.g., plant material, formulated product):
-
Homogenization: Weigh a representative amount of the solid sample and homogenize it to a fine powder.
-
Extraction: Suspend the homogenized sample in a suitable organic solvent (e.g., methanol, chloroform). The choice of solvent should be optimized based on the solubility of this compound and the sample matrix.
-
Sonication: Sonicate the mixture for 15-30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to pelletize solid debris.
-
Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen to obtain the dried extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., ethyl acetate) before derivatization.
b) Liquid-Liquid Extraction (LLE) from an Aqueous Matrix (e.g., biological fluid):
-
pH Adjustment: Adjust the pH of the aqueous sample to basic conditions (pH 9-10) using a suitable base (e.g., ammonium hydroxide) to ensure this compound is in its free base form.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for derivatization.
Derivatization Protocol (Silylation)
To improve the volatility of this compound, a silylation reaction is recommended.[3]
-
To the dried and reconstituted extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Add 50 µL of a catalyst, such as pyridine or acetonitrile.[4]
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[4]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min |
| - Ramp: 15°C/min to 280°C | |
| - Final Hold: Hold at 280°C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[5] |
| Mass Range | m/z 40-500 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of the TMS-derivatized this compound. Actual values must be determined experimentally.
| Analyte | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound-TMS | 12.5 | 211 | 196, 182, 96, 82 | 0.1 ng/mL | 0.5 ng/mL |
Mandatory Visualizations
Caption: General workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for TMS-derivatized this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust framework for the sensitive and selective analysis of this compound. Proper sample preparation and derivatization are critical for achieving reliable and reproducible results. The provided protocols and parameters serve as a foundational guide, and it is essential that method optimization and validation are performed for specific applications and laboratory settings. This will ensure the accuracy and precision required for research, drug development, and quality control purposes.
References
- 1. Qualitative and Quantitative Analysis of Volatile Components of Zhengtian Pills Using Gas Chromatography Mass Spectrometry and Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. uni-saarland.de [uni-saarland.de]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of Norpseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpseudopelletierine, a tropane alkaloid, is a key precursor in the synthesis of various pharmacologically active compounds. Its detection and characterization are crucial for process monitoring and quality control in drug development. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative analysis of this compound. This document provides a detailed protocol for the TLC analysis of this compound, including stationary phase, mobile phase, sample preparation, and visualization techniques.
Data Presentation
While specific experimental Rf values for this compound are not widely published, the following table provides expected Rf ranges for tropane alkaloids under typical TLC conditions. These values can be used as a reference for method development and optimization.
| Stationary Phase | Mobile Phase System (v/v/v) | Compound Class | Expected Rf Value Range |
| Silica Gel 60 F254 | Chloroform:Methanol:Acetone:Ammonium Hydroxide (75:15:10:1.6)[1][2][3] | Tropane Alkaloids | 0.4 - 0.8 |
| Silica Gel 60 F254 | Methanol:Glacial Acetic Acid:Ammonia (50:45:5)[4] | Tropane Alkaloids | 0.3 - 0.7 |
| Silica Gel 60 F254 | Toluene:Ethyl Acetate:Methanol (83:15:2) | Tropane Alkaloids | 0.5 - 0.9 |
Experimental Protocols
This section outlines the detailed methodology for performing TLC analysis of this compound.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
This compound Standard: Analytical grade.
-
Solvents (Analytical Grade):
-
Chloroform
-
Methanol
-
Acetone
-
Ammonium Hydroxide (25%)
-
Glacial Acetic Acid
-
Toluene
-
Ethyl Acetate
-
-
Visualization Reagent: Dragendorff's Reagent
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70-100 mL of water. Store in a dark bottle.
-
Sample Preparation
-
Standard Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve an estimated concentration of approximately 1 mg/mL. If the sample is not fully soluble in methanol, other volatile organic solvents such as chloroform or dichloromethane can be tested.[5]
Chromatographic Development
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Spotting: Using a capillary tube, apply 1-2 µL of the standard and sample solutions to the marked points on the starting line. Allow the spots to dry completely.
-
Mobile Phase Preparation: Prepare the chosen mobile phase system. For example, for the Chloroform:Methanol:Acetone:Ammonium Hydroxide system, mix the solvents in the ratio of 75:15:10:1.6 (v/v/v/v).
-
Development: Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization
-
UV Detection (Optional): Examine the dried plate under UV light (254 nm and 366 nm). Mark any visible spots with a pencil.
-
Dragendorff's Reagent: Spray the plate evenly with the prepared Dragendorff's reagent. Alkaloids will appear as orange or orange-brown spots against a yellow background.
Data Analysis
Calculate the Retention Factor (Rf) for the standard and sample spots using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Compare the Rf value and the color of the spot from the sample with that of the this compound standard for identification.
Experimental Workflow Diagram
Caption: TLC Protocol Workflow for this compound Analysis.
References
- 1. Densitometric TLC analysis for the control of tropane and steroidal alkaloids in Lycium barbarum. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Densitometric TLC analysis for the control of tropane and steroidal alkaloids in Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Norpseudopelletierine by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpseudopelletierine, a tropane alkaloid, is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and efficacy of the final products. Column chromatography is a widely used and effective method for the purification of this compound from crude reaction mixtures or natural product extracts. This document provides detailed application notes and protocols for the successful purification of this compound using this technique.
As a basic compound, this compound is prone to strong interactions with the acidic silanol groups of a standard silica gel stationary phase, which can lead to poor separation, peak tailing, and in some cases, irreversible adsorption. The key to successful purification is the addition of a basic modifier to the mobile phase to neutralize these acidic sites, ensuring a sharp and symmetrical elution profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific experimental data for this compound is not extensively available in the public domain, the properties of tropane alkaloids provide a general guideline.
| Property | Value/Information |
| Chemical Class | Tropane Alkaloid |
| Appearance | Expected to be a crystalline solid |
| Basicity (pKa) | As a secondary amine, it is basic and will readily form salts with acids. The pKa value is expected to be in the range of other tropane alkaloids. |
| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane and chloroform. The salt form (e.g., hydrochloride) is expected to be more soluble in polar solvents like water and methanol. |
| Stability | Generally stable under neutral and basic conditions. Prolonged exposure to strong acidic conditions may lead to degradation. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Prior to performing column chromatography, it is highly recommended to optimize the separation conditions using Thin-Layer Chromatography (TLC). This allows for the rapid screening of different mobile phase compositions to achieve the best separation between this compound and any impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile phase (e.g., Dichloromethane:Methanol with a basic modifier)
-
Visualization reagent (e.g., Dragendorff's reagent or potassium permanganate stain)
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Dissolve a small amount of the crude this compound sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The optimal mobile phase for column chromatography will provide a good separation of the desired compound from impurities, with an Rf value for this compound ideally between 0.2 and 0.4.
Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (optimized from TLC, e.g., Dichloromethane:Methanol:Triethylamine)
-
Crude this compound sample
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, apply gentle pressure using compressed air or a pump.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each collected fraction on a TLC plate and develop it using the same mobile phase.
-
Visualize the spots to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes the expected parameters and potential outcomes for the purification of this compound by column chromatography. These values are illustrative and may vary depending on the specific experimental conditions and the purity of the starting material.
| Parameter | Recommended Value/Range | Expected Outcome |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Good separation of alkaloids. |
| Mobile Phase | Dichloromethane:Methanol with a basic modifier (e.g., 0.5-2% Triethylamine or Ammonia) | Prevents peak tailing and ensures elution. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex mixtures. |
| Sample Load | 1-5% of the silica gel weight | Prevents column overloading and ensures good resolution. |
| Retention Factor (Rf) on TLC | 0.2 - 0.4 | Optimal for good separation on the column. |
| Purity (Post-Column) | >95% | Achievable with careful optimization. |
| Yield | Highly variable (dependent on crude purity) | Can be optimized by careful fraction collection. |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The purification of this compound by column chromatography is a robust and scalable method. The critical parameter for success is the use of a basic modifier in the mobile phase to counteract the acidic nature of the silica gel stationary phase. By following the detailed protocols for TLC method development and column chromatography, researchers can achieve high purity this compound suitable for further research and development in the pharmaceutical industry. Careful monitoring of the separation through TLC analysis of the collected fractions is essential for maximizing both the purity and yield of the final product.
Application Notes and Protocols: Norpseudopelletierine as a Versatile Scaffold for Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpseudopelletierine, a bicyclic alkaloid belonging to the granatane class, presents a rigid and structurally unique three-dimensional framework.[1][2] This distinct conformation makes it an attractive scaffold for the design and synthesis of novel derivatives with potential therapeutic applications. The inherent structural features of the 9-azabicyclo[3.3.1]nonane core allow for precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. These application notes provide an overview of the derivatization potential of this compound, focusing on its use in developing selective ligands for sigma receptors and outlining detailed protocols for the synthesis and evaluation of these novel compounds.
This compound: A Privileged Scaffold
The 9-azabicyclo[3.3.1]nonane skeleton of this compound is a key structural motif found in a range of biologically active molecules. Its rigid structure reduces the conformational flexibility of derivatives, which can lead to higher binding affinities and selectivities for specific biological targets. The tertiary amine and the ketone functional groups of this compound serve as convenient handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Application: Development of Selective Sigma-2 (σ2) Receptor Ligands
The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells and is implicated in various neurological disorders, making it a promising target for both diagnostic imaging agents and therapeutic intervention. The this compound scaffold has been successfully utilized to develop highly potent and selective σ2 receptor ligands.
Data Presentation: Quantitative SAR of this compound Derivatives as σ2 Receptor Ligands
The following table summarizes the binding affinities of a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound ID | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
| WC-26 | 4-Fluorobenzyl | 1438 | 2.58 | 557 |
| WC-59 | 4-Iodobenzyl | 1711 | 0.82 | 2087 |
| 1a | H | 2800 | 140 | 20 |
| 1b | Methyl | 1500 | 75 | 20 |
| 1c | Benzyl | 31 | 1 | 31 |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs
This protocol describes the synthesis of N-substituted carbamate derivatives of this compound, which have shown high affinity and selectivity for the σ2 receptor.
Step 1: Reduction of this compound to this compound-3α-ol
-
Dissolve this compound hydrochloride in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with acetone and remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel to yield this compound-3α-ol.
Step 2: Carbamate Formation
-
To a solution of this compound-3α-ol in anhydrous dichloromethane, add the desired isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting carbamate by column chromatography.
Step 3: N-Alkylation/N-Arylation
-
Dissolve the carbamate from Step 2 in a suitable solvent such as acetonitrile or DMF.
-
Add an appropriate alkylating or arylating agent (e.g., 4-fluorobenzyl bromide for WC-26) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the final N-substituted derivative by column chromatography.
Protocol 2: In Vitro Sigma Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of newly synthesized this compound derivatives for σ1 and σ2 receptors.
Materials:
-
Synthesized this compound derivatives
-
Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (for σ2)
-
Membrane preparations from cells expressing σ1 or σ2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ligands for non-specific binding determination (e.g., haloperidol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and either the binding buffer (for total binding), the unlabeled ligand (for non-specific binding), or the synthesized compound (for competition binding).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The σ2 receptor, encoded by the TMEM97 gene, is involved in several cellular processes.[3][4][5] Ligand binding to the σ2 receptor can modulate these pathways, which are often dysregulated in cancer and neurodegenerative diseases.[3][4][6]
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion
This compound provides a robust and versatile scaffold for the development of novel, biologically active compounds. The successful generation of potent and selective σ2 receptor ligands highlights the potential of this scaffold in medicinal chemistry. The detailed protocols and workflows presented in these application notes are intended to serve as a guide for researchers in the synthesis, characterization, and biological evaluation of new this compound derivatives for a range of therapeutic targets.
References
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Protocols for N-Alkylation of Norpseudopelletierine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of norpseudopelletierine, a key bicyclic amine scaffold. The following sections outline common and effective methods for introducing various alkyl substituents to the nitrogen atom of this compound, including direct alkylation with alkyl halides and reductive amination.
Data Presentation
The efficiency of different N-alkylation methods for this compound can be compared using the following table, which summarizes reaction conditions and yields for the synthesis of representative N-substituted derivatives.
| Entry | N-Substituent | Alkylating Agent/Method | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl | Benzylamine / Robinson-Schöpf condensation | Sulfuric acid, Sodium acetate | Water | 5 -> 25 | 40 | 57 | [1] |
| 2 | 2-Fluoroethyl | 1-Bromo-2-fluoroethane | K₂CO₃ | Acetonitrile | Ambient | Overnight | 51 | [2] |
| 3 | Allyl | Allyl bromide | K₂CO₃ | Acetonitrile | Ambient | Overnight | - | [2] |
Experimental Protocols
Protocol 1: N-Benzylation of this compound via Robinson-Schöpf-like Condensation
This protocol describes the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, an N-benzylated derivative of this compound, through a one-pot condensation reaction.
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
1,3-Acetonedicarboxylic acid
-
Sulfuric acid (18%)
-
Sodium acetate (9% aqueous solution)
-
Sodium carbonate (20% aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium sulfate
-
Methanol
-
Water
-
Round-bottom flask with mechanical stirrer and addition funnel
-
Recirculating chiller
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
To a 500 mL six-necked jacketed, round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).
-
Cool the reactor jacket to 0–10 °C using a recirculating chiller.
-
Slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour while maintaining the internal temperature at 4–8 °C.
-
To the resulting solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.
-
Add 9% aqueous sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for an additional 20 hours.
-
Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid at 20–30 °C.
-
Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.
-
Transfer the aqueous layer to a 2 L round-bottomed flask and add heptane (500 mL) and silica gel (20 g).
-
Adjust the pH to 8 by adding 20% aqueous sodium carbonate solution (80 mL).
-
Filter the mixture and wash the filter cake with heptane (320 mL).
-
Separate the layers of the combined filtrate and dry the organic layer over sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
The residue is further purified by dissolving in methanol and reconcentrating to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The yield is determined by quantitative ¹H NMR to be approximately 57%.
Protocol 2: N-Alkylation of 9-Azabicyclo[3.3.1]nonane Derivatives with Alkyl Halides
This protocol provides a general procedure for the N-alkylation of the this compound scaffold using alkyl halides. The example below is for the synthesis of 9-(2-fluoroethyl)-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate.[2]
Materials:
-
9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (starting material)
-
1-Bromo-2-fluoroethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ether
-
Water
-
Saturated sodium chloride solution
-
Sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure: [2]
-
To a solution of 9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (203 mg, 0.67 mmol) in acetonitrile (8 mL), add potassium carbonate (0.5 g).
-
Add 1-bromo-2-fluoroethane (1 mL) to the mixture.
-
Stir the reaction mixture overnight at ambient temperature.
-
Add ether (75 mL) to the reaction mixture.
-
Wash the organic solution sequentially with water (30 mL) and saturated sodium chloride solution (30 mL).
-
Dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography using a hexane-ether (1:2) eluent to obtain the desired N-alkylated product (133 mg, 51% yield) as a colorless oil.
Visualizations
The following diagrams illustrate the general workflows for the N-alkylation of this compound.
Caption: General workflows for N-alkylation of this compound.
Caption: Workflow for N-benzylation via Robinson-Schöpf-like condensation.
References
Troubleshooting & Optimization
Technical Support Center: Norpseudopelletierine Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the synthesis and purification of Norpseudopelletierine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
Synthesis Challenges: The Robinson-Schöpf Reaction
The Robinson-Schöpf reaction is a one-pot synthesis ideal for creating the tropane skeleton of this compound. It involves the condensation of a dialdehyde (or its precursor), a primary amine (or ammonia), and acetonedicarboxylic acid. However, optimizing this reaction for high yield and purity can be challenging.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the Robinson-Schöpf synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Key areas to investigate include pH control, reaction time, and the effectiveness of the decarboxylation step.
Table 1: Troubleshooting Low Yields in this compound Synthesis
| Symptom | Probable Cause | Recommended Solution |
| Reaction fails to proceed or stalls | Incorrect pH: The initial condensation is highly sensitive to pH. | Ensure the initial pH of the reaction mixture is approximately 2.5. Use a phosphate buffer to maintain the pH within the optimal range of 2.5-4.5 as the reaction progresses.[1] |
| Low yield of crude product | Suboptimal Reaction Time: Extended reaction times can lead to product degradation or side reactions. | While some protocols suggest 24 hours, monitor the reaction's progress via TLC or LC-MS. Maximum yields may be achieved in as little as 4 hours.[1] |
| Significantly lower yield than expected after workup | Incomplete Decarboxylation: The intermediate carboxylic acid is not fully converted to the final product. | After the initial reaction, ensure the solution is acidified (e.g., with concentrated HCl) and heated (e.g., on a steam bath at ~80°C) for at least one hour to drive the decarboxylation to completion.[1] |
| Formation of numerous side products | Impure Starting Materials: Impurities in glutaraldehyde, ammonia source, or acetonedicarboxylic acid can lead to side reactions. | Use freshly prepared or purified reagents. Ensure the quality of the starting materials before beginning the synthesis. |
Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
A2: Side product formation is a common challenge. In the synthesis of tropane alkaloids, these can arise from self-condensation, polymerization of the aldehyde, or incomplete reactions.
-
Self-Condensation: At the high pH (~12) often used during the extraction workup, this compound can undergo self-condensation. To mitigate this, perform the extraction with a suitable organic solvent (e.g., methylene chloride) immediately after basifying the aqueous solution.[1]
-
Polymerization: Glutaraldehyde is prone to polymerization. It is often generated in situ from a more stable precursor like 2-ethoxy-3,4-dihydro-2H-pyran to ensure a monomeric supply for the reaction.
Purification Challenges
Purifying this compound from the crude reaction mixture requires the removal of unreacted starting materials, inorganic salts, and any organic byproducts.
Q3: How can I efficiently extract this compound from the aqueous reaction mixture?
A3: Efficient extraction is crucial for a good recovery of the product. The choice of solvent and the pH of the aqueous layer are critical.
-
pH Adjustment: this compound is an amine and will be protonated and soluble in the acidic aqueous solution. To extract it into an organic solvent, the solution must be made strongly basic (pH ~12) with a base like sodium hydroxide to deprotonate the nitrogen atom.[1]
-
Solvent Choice: Methylene chloride is a highly effective solvent for extracting this compound. Multiple extractions (e.g., 8 portions) are recommended to ensure complete removal of the product from the aqueous phase. Diethyl ether is less efficient and may require continuous extraction over a longer period.[1]
Q4: What are the best methods for purifying crude this compound after extraction?
A4: The two primary methods for purifying this compound are column chromatography and crystallization. The choice depends on the level of purity required and the nature of the impurities.
Table 2: Comparison of Purification Methods for this compound
| Method | Advantages | Disadvantages | Typical Protocol |
| Column Chromatography | - Effective for removing a wide range of impurities, including colored byproducts. - Can separate closely related compounds. | - Can be time-consuming and require large volumes of solvent. - Potential for product loss on the column. | Stationary Phase: Alumina or silica gel. Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or methylene chloride) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the product.[1] |
| Crystallization | - Can provide very high purity product. - Scalable for larger quantities. | - Requires finding a suitable solvent system. - May not be effective if impurities co-crystallize with the product. | Solvent System: A solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane). The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is the Robinson-Schöpf synthesis. This is a biomimetic, one-pot reaction that condenses a glutaraldehyde source, an ammonia source (like ammonium chloride), and acetonedicarboxylic acid under mild "physiological" conditions, followed by decarboxylation.[1] This approach is generally favored over extraction from natural sources due to its reliability and potentially higher yields.
Q2: What is a typical expected yield for the synthesis of this compound?
A2: Reported yields for the synthesis of the closely related pseudopelletierine can vary. With optimized conditions, yields can be significantly improved. For instance, incomplete decarboxylation can reduce the yield to about 57% of the expected amount.[1] A well-optimized synthesis of this compound should aim for yields in a similar range, though this is highly dependent on the specific protocol and execution.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and chromatographic techniques is essential for characterizing this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The 13C NMR spectrum of the related pseudopelletierine shows characteristic peaks for the carbonyl group, the carbons adjacent to the nitrogen, and the other carbons in the bicyclic system.[2][3] Similar characteristic shifts would be expected for this compound, with adjustments for the absence of the N-methyl group.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Experimental Protocols
Key Experiment: Robinson-Schöpf Synthesis of this compound (Adapted from Pseudopelletierine Synthesis)
This protocol is adapted from established procedures for the synthesis of pseudopelletierine.
-
Preparation of Glutaraldehyde Solution: In a suitable reaction vessel, add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran to a solution of dilute acid. Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to ensure complete hydrolysis to glutaraldehyde.[1]
-
Robinson-Schöpf Condensation: To the freshly prepared glutaraldehyde solution, add the following reagents in order:
-
350 mL of water.
-
A solution of ammonium chloride (equivalent moles to the amine in the original protocol) in water.
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A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.
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A phosphate buffer solution to maintain the initial pH at approximately 2.5.[1]
-
-
Reaction Monitoring and Decarboxylation: Stir the mixture under a nitrogen atmosphere. The pH will gradually rise to about 4.5 as carbon dioxide evolves. After 24 hours (or when the reaction is deemed complete by monitoring), add concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.[1]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Make the solution strongly basic (pH ~12) by carefully adding a concentrated solution of sodium hydroxide.
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Promptly extract the basic mixture with eight 250-mL portions of methylene chloride.[1]
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on alumina, eluting with a suitable solvent system to remove colored impurities, or by crystallization.[1]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Norpseudopelletierine Demethylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Norpseudopelletierine demethylation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-demethylation of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive Reagents: Chloroformates can degrade with moisture. Cyanogen bromide can polymerize. | Use freshly opened or properly stored reagents. For chloroformate reactions, ensure anhydrous conditions. |
| Insufficient Reaction Temperature: Some methods require elevated temperatures to proceed effectively. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | |
| Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction kinetics. | For von Braun or chloroformate reactions, consider using solvents like chloroform or 1,2-dichloroethane. For modified Polonovski reactions, protic solvents like isopropanol may be more suitable. | |
| Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction. | Purify the starting material by recrystallization or column chromatography before proceeding with the demethylation. | |
| Incomplete Reaction | Insufficient Reagent Stoichiometry: Using too little of the demethylating agent will result in unreacted starting material. | Increase the molar equivalents of the demethylating agent (e.g., cyanogen bromide, α-chloroethyl chloroformate) incrementally. |
| Short Reaction Time: The reaction may not have proceeded to completion. | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. | |
| Formation of Multiple By-products | Reaction Temperature is Too High: Excessive heat can lead to decomposition or side reactions. | Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |
| Presence of Water (for certain methods): Moisture can lead to hydrolysis of intermediates or reagents, causing side reactions. | Ensure all glassware is oven-dried and use anhydrous solvents, especially for reactions involving chloroformates or cyanogen bromide. | |
| Ring Opening (von Braun Reaction): For cyclic amines, the von Braun reaction can sometimes lead to ring-opening as a side reaction.[1] | This is an inherent limitation of the von Braun reaction. Consider alternative methods like chloroformate demethylation, which are less prone to this side reaction. | |
| Difficult Product Isolation/Purification | Emulsion during Workup: The basic nature of the product can lead to emulsions during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Co-elution of Product and By-products: Similar polarities can make chromatographic separation challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. | |
| Iron Contamination (Modified Polonovski Reaction): Residual iron salts from the reaction can be difficult to remove. | After the reaction, the addition of a chelating agent or filtration through a pad of Celite can help in removing iron salts.[2] |
Frequently Asked Questions (FAQs)
Q1: Which N-demethylation method is most suitable for this compound?
A1: The choice of method depends on factors such as scale, available reagents, and tolerance for toxic chemicals.
-
α-Chloroethyl chloroformate (ACE-Cl) method is often preferred for its high yields and relatively mild conditions for the cleavage of the intermediate carbamate.[3][4] It is also less prone to the ring-opening side reactions that can occur with the von Braun reaction.[1]
-
The von Braun reaction using cyanogen bromide is a classic method but involves a highly toxic reagent and can sometimes give moderate yields.[3][5]
-
The modified Polonovski reaction , particularly with an iron catalyst like ferrocene, offers a less toxic alternative and can be effective for tropane-type alkaloids.[6][7]
Q2: What are the key parameters to optimize for improving the yield of the ACE-Cl demethylation?
A2: Key parameters to optimize include:
-
Solvent: Anhydrous aprotic solvents like 1,2-dichloroethane or acetonitrile are commonly used.[8]
-
Proton Acceptor: A non-nucleophilic base, such as proton sponge or a bicarbonate, is often added to neutralize the HCl generated during the reaction.[8]
-
Temperature: The initial reaction with ACE-Cl is often carried out at low temperatures (e.g., 0 °C) and then warmed to room temperature or refluxed. The subsequent hydrolysis of the carbamate intermediate is typically performed by refluxing in methanol.[4]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal time for both the carbamate formation and its subsequent cleavage.
Q3: How can I minimize the formation of the N-formyl by-product in the modified Polonovski reaction?
A3: The N-formyl by-product can arise from the incomplete hydrolysis of an intermediate. Ensuring complete hydrolysis by adjusting the pH and allowing for sufficient reaction time during the workup can help minimize its formation.
Q4: Are there any "greener" alternatives for the demethylation of this compound?
A4: While not explicitly documented for this compound, recent research on tropane alkaloids has explored electrochemical N-demethylation. This method avoids the use of hazardous oxidizing agents and toxic solvents, proceeding at room temperature in aqueous-alcoholic media. This approach could potentially be adapted for this compound.
Experimental Protocols
Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is adapted from procedures used for structurally similar tropane alkaloids.[3]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Addition of ACE-Cl: Cool the solution to 0 °C in an ice bath. Add α-chloroethyl chloroformate (1.2 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Carbamate Cleavage): Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add methanol to the residue and reflux the solution. Monitor the cleavage of the carbamate intermediate by TLC or LC-MS.
-
Isolation: After completion, remove the methanol under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with dichloromethane.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Von Braun Demethylation
This protocol is based on the classical von Braun reaction.[2][5][9] Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in a dry, inert solvent such as chloroform or benzene.
-
Addition of Cyanogen Bromide: Add a solution of cyanogen bromide (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up (Cyanoamide Hydrolysis): Remove the solvent under reduced pressure. The resulting cyanamide intermediate can be hydrolyzed under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions.
-
Isolation: After hydrolysis, cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for this compound demethylation.
Caption: Troubleshooting decision tree for low yield in demethylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. EP2477984A1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
- 7. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 8. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 9. von Braun Reaction [drugfuture.com]
overcoming side reactions in Norpseudopelletierine synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of norpseudopelletierine and its analogs, primarily focusing on the Robinson-Schöpf reaction.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| NPS-T01 | Low or No Product Yield | 1. Incorrect pH: The reaction is highly sensitive to pH. Optimal yields are typically achieved when the reaction starts at a lower pH and proceeds to a slightly higher pH. 2. Degraded Starting Material: Succinaldehyde is prone to polymerization, reducing its reactivity. 3. Inefficient Enolate Formation: Use of acetone instead of a more activated equivalent like acetonedicarboxylic acid can lead to poor yields due to acetone's lower acidity.[1] | 1. pH Control: Buffer the reaction mixture. For the Robinson-Schöpf synthesis, starting at a pH of ~4-5 and maintaining it within a controlled range is critical. 2. Use Fresh Reactants: Use freshly prepared or purified succinaldehyde for the reaction. 3. Use Activated Acetonyl Source: Employ acetonedicarboxylic acid or its esters in place of acetone to facilitate more efficient enolate formation and improve yields.[1] |
| NPS-T02 | Formation of Dark, Resinous Impurities ("Tarring") | 1. High Reaction Temperature: Elevated temperatures can promote polymerization and decomposition of reactants and intermediates. 2. Extreme pH Conditions: Strongly acidic or basic conditions can lead to undesired side reactions and product degradation.[2] | 1. Maintain Low Temperature: Run the reaction at room temperature or below to minimize the formation of tars. 2. Strict pH Monitoring: Ensure the pH does not deviate significantly from the optimal range for the reaction. |
| NPS-T03 | Complex Mixture of Products/Difficult Purification | 1. Over-alkylation: The secondary amine product can react further with the aldehyde and enol source, leading to tertiary amine byproducts.[3] 2. Aldol Condensation of Acetone: If using acetone, it can undergo self-condensation under certain conditions. | 1. Control Stoichiometry: Use a slight excess of the amine component to favor the formation of the desired product and minimize over-alkylation. 2. Use Acetonedicarboxylic Acid: This reactant is less prone to self-condensation than acetone under the reaction conditions. |
| NPS-T04 | Product is an Oil and Will Not Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be suitable for inducing crystallization of this compound. | 1. Thorough Purification: Perform column chromatography (e.g., on alumina) to remove residual impurities.[4] Sublimation can also be an effective purification technique.[4] 2. Solvent Screening: Test various solvent systems. For pseudopelletierine, crystallization as a hemihydrate from pentane has been reported to be effective.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its analogs?
A1: The most widely used and classic method is the Robinson-Schöpf synthesis. This is a one-pot, biomimetic reaction that condenses a dialdehyde (like succinaldehyde), an amine (ammonia for this compound or methylamine for pseudopelletierine), and an acetone equivalent (typically acetonedicarboxylic acid).[1][5][6] This multicomponent reaction efficiently assembles the bicyclic tropane core.[7][8]
Q2: Why is pH control so critical in the Robinson-Schöpf synthesis?
A2: The entire reaction mechanism, which involves a series of Mannich-type reactions, is highly pH-dependent.[1] The initial step, the formation of an iminium ion from the amine and aldehyde, and the subsequent nucleophilic attack by the enolate of the acetone equivalent are all influenced by the proton concentration. Deviations from the optimal pH range can lead to side reactions, such as polymerization of the aldehyde or reduced rates of the desired condensations, ultimately resulting in lower yields. Schöpf's improvements to Robinson's original synthesis highlighted that conducting the reaction under physiological pH conditions could dramatically increase the yield.[1][8]
Q3: My yield is consistently low. What is the first thing I should check?
A3: The first and most critical parameter to verify is the purity of your succinaldehyde. This reactant is notoriously unstable and can easily polymerize upon standing.[4] Using freshly prepared or purified succinaldehyde is essential for achieving a good yield. Following that, confirm that your reaction pH is within the optimal range for the specific reactants you are using.
Q4: I'm observing a significant amount of dark, tar-like material in my reaction flask. What causes this and how can I prevent it?
A4: The formation of "tar" or resinous byproducts is a common issue in Mannich reactions and related condensations, especially when reaction conditions are too harsh.[2] This is often caused by high temperatures or extreme pH levels, which can lead to the decomposition and polymerization of the starting materials and intermediates. To prevent this, it is advisable to run the reaction at or below room temperature and to use a buffered solution to maintain a stable, optimal pH.
Q5: What are the primary side reactions to be aware of?
A5: The main side reactions stem from the reactivity of the intermediates. One possibility is a second Mannich reaction, where the product, which is a secondary amine, reacts with another molecule of the aldehyde and the enolate, leading to a more complex, tertiary amine byproduct.[9] Another potential side reaction is the self-condensation of the ketone if you are using a simple ketone like acetone.
Q6: Can I use acetone instead of acetonedicarboxylic acid?
A6: Yes, acetone can be used, as in Robinson's original 1917 synthesis.[10] However, the yields are typically much lower. Acetonedicarboxylic acid is more acidic, making it easier to form the necessary enolate under the mild reaction conditions. The use of acetonedicarboxylic acid or its esters is a key modification that significantly improves the reaction's efficiency and yield.[1]
Data Presentation
Table 1: Comparison of Acetonyl Sources on Yield
| Acetonyl Source | Typical pH | Reported Yield Range | Notes |
| Acetone | Acidic | 15-25% | Original Robinson method; lower acidity of acetone leads to less efficient reaction.[1] |
| Acetonedicarboxylic Acid | ~4.0-7.0 | 70-90% | Schöpf's improvement; higher acidity facilitates enolate formation under "physiological" conditions.[1][11] |
| Calcium Acetonedicarboxylate | ~7.0 | 40-60% | Acts as a buffer and provides the acetonyl source.[1][11] |
| Ethyl Acetonedicarboxylate | Acidic | 35-50% | Ester hydrolysis is required, adding a step to the reaction sequence.[1] |
Experimental Protocols
Protocol 1: Optimized Robinson-Schöpf Synthesis of Pseudopelletierine
This protocol is adapted from established procedures for tropinone synthesis, with methylamine as the amine source. For this compound, methylamine hydrochloride would be replaced with an equivalent amount of ammonium chloride.
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Preparation of Reaction Mixture: In a reaction vessel, dissolve acetonedicarboxylic acid in water. Cool the solution in an ice bath and carefully adjust the pH to approximately 4.5 using a phosphate buffer.
-
Addition of Reactants: To the cooled, buffered solution, add methylamine hydrochloride, followed by the slow, dropwise addition of a freshly prepared aqueous solution of succinaldehyde.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction's progress by TLC. The reaction is typically complete within 4 to 24 hours.[4]
-
Decarboxylation: Once the condensation is complete, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1. Heat the solution gently (e.g., on a steam bath) for about one hour to ensure complete decarboxylation of the intermediate.[4]
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Workup and Extraction: Cool the solution to room temperature. Carefully make the solution strongly basic (pH ~12) by adding a concentrated solution of sodium hydroxide. Immediately extract the aqueous layer multiple times with an organic solvent such as methylene chloride.[4]
-
Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be further purified by passing it through a short column of alumina to remove colored impurities.[4]
-
Crystallization/Sublimation: The purified product can be crystallized from a suitable solvent (e.g., pentane) or further purified by sublimation to yield the final, pure product.[4]
Visualizations
Signaling Pathways and Workflows
Caption: Main reaction pathway for this compound synthesis.
Caption: Formation of an over-alkylation side product.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 6. Robinson-Schöpf Reaction [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Tropinone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of HPLC Separation for Norpseudopelletierine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Norpseudopelletierine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: this compound, a tropane alkaloid, exists as stereoisomers (enantiomers and diastereomers) which have very similar physicochemical properties. Enantiomers have identical properties in an achiral environment, making their separation particularly difficult without a chiral selector. Diastereomers have different physical properties and can be separated on achiral stationary phases, though optimization is often required to achieve baseline resolution.
Q2: What is the primary cause of peak tailing when analyzing this compound isomers on a C18 column?
A2: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica surface of the stationary phase. These interactions lead to stronger retention for a portion of the analyte, resulting in an asymmetrical peak shape.
Q3: How can I improve the peak shape for my this compound isomers?
A3: Several strategies can mitigate peak tailing:
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Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically below 3) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), can mask the active silanol sites, improving peak symmetry.
-
Employing a Highly Deactivated Column: Using modern, end-capped, or base-deactivated columns minimizes the number of free silanol groups available for secondary interactions.
-
Lowering Sample Concentration: Column overloading can lead to peak distortion. Injecting a more dilute sample may improve the peak shape.
Q4: What is the difference between separating diastereomers and enantiomers of this compound?
A4: Diastereomers of this compound can typically be separated on standard achiral HPLC columns (e.g., C18, Phenyl) because they have different physical properties. Enantiomers, however, require a chiral environment for separation. This is usually achieved by using a Chiral Stationary Phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of Diastereomers
Symptoms:
-
Peaks are not baseline separated (Resolution, Rs < 1.5).
-
Two or more isomer peaks merge into a single broad peak.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | The mobile phase is too strong, causing rapid elution. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention and improve separation. |
| Incorrect Organic Modifier | The selectivity of the separation can be altered by changing the organic modifier. If using methanol, try acetonitrile, or vice versa, as this can change the interaction with the stationary phase. |
| Suboptimal Temperature | Lowering the column temperature can sometimes enhance the differences in interaction between the isomers and the stationary phase, leading to better resolution. |
| Isocratic Elution is Insufficient | For complex mixtures of isomers, a gradient elution method may be necessary. Start with a lower percentage of the organic modifier and gradually increase it to resolve early-eluting isomers while sharpening the peaks of later-eluting ones. |
| Unsuitable Stationary Phase | A standard C18 column may not provide sufficient selectivity. Consider a different stationary phase, such as a Phenyl or a polar-embedded phase, which can offer different types of interactions (e.g., π-π interactions). |
Issue 2: No Separation of Enantiomers
Symptoms:
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A single peak is observed when a racemic mixture is injected on a chiral column.
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Poor resolution between enantiomeric peaks on a chiral column.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for this compound. Screen different types of CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find one that provides enantioselectivity. |
| Inappropriate Mobile Phase for Chiral Separation | The mobile phase composition is critical for chiral recognition. For normal-phase chiral chromatography, try mixtures of hexane with alcohols like ethanol or isopropanol. For reversed-phase, mixtures of water/buffers with acetonitrile or methanol are common. The addition of small amounts of additives can also be crucial. |
| Suboptimal Temperature | Temperature can significantly impact chiral recognition. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). |
| Indirect Method Required | If direct chiral separation is unsuccessful, consider derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column. |
Data Presentation
Table 1: Example HPLC Starting Conditions for this compound Diastereomer Separation
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Phenyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Phosphate Buffer (pH 3.0)B: Methanol |
| Gradient | 10-50% B over 20 minutes | Isocratic: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C |
| Detection | UV at 210 nm | UV at 210 nm |
Table 2: Example HPLC Starting Conditions for this compound Enantiomer Separation
| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reversed-Phase) |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | Chiralcel OJ-RH (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Water/Acetonitrile (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
Experimental Protocols
Protocol 1: General Method Development for Diastereomer Separation
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Initial Column and Mobile Phase Screening:
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Select two to three different achiral columns (e.g., C18, Phenyl).
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Prepare two primary mobile phase systems for reversed-phase: Water/Acetonitrile and Water/Methanol, both with an acidic modifier (e.g., 0.1% formic acid).
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Run a broad gradient (e.g., 5% to 95% organic) on each column with each mobile phase system to determine the approximate elution conditions.
-
-
Optimization of Mobile Phase Composition:
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Based on the screening, select the column and solvent system that shows the best initial separation.
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Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
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Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase run time.
-
Protocol 2: General Method Development for Enantiomer Separation using a Chiral Stationary Phase
-
Column Screening:
-
Select a range of chiral stationary phases (CSPs) based on the structure of this compound. Polysaccharide-based CSPs are a good starting point.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol).
-
Screen different percentages of the alcohol modifier (e.g., 5%, 10%, 20%).
-
For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
-
Mobile Phase Screening (Reversed-Phase):
-
Use a reversed-phase compatible CSP.
-
Prepare mobile phases of water/acetonitrile or water/methanol.
-
The use of buffers or acidic additives may be required.
-
-
Optimization:
-
Once partial separation is achieved, systematically optimize the mobile phase composition, temperature, and flow rate as described in Protocol 1.
-
Visualizations
Caption: A troubleshooting workflow for addressing poor peak resolution in HPLC.
Caption: Decision tree for selecting a chiral HPLC separation strategy.
Technical Support Center: Norpseudopelletierine Stability in Solution
Welcome to the technical support center for troubleshooting the stability of norpseudopelletierine in solution. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that influence its stability?
A1: this compound, a tropane alkaloid, can be susceptible to degradation in solution. The primary factors influencing its stability are pH, temperature, light exposure, and the presence of oxidizing agents. Like other tropane alkaloids, it is generally more stable in acidic to neutral conditions and may degrade in strongly alkaline or acidic environments. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected concentration as measured by analytical techniques such as HPLC.
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
A3: To maximize stability, it is recommended to prepare solutions using high-purity solvents and store them in tightly sealed containers at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.[1] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare solutions fresh when possible and to minimize the headspace in the storage container to reduce potential oxidation.
Q4: I am observing peak tailing for this compound during HPLC analysis. Is this related to instability?
A4: Peak tailing in HPLC is a common issue for basic compounds like tropane alkaloids and is not necessarily a sign of degradation.[2] It is often caused by secondary interactions between the basic amine group of the molecule and acidic silanol groups on the silica-based stationary phase of the HPLC column.[2] While not a direct indicator of instability in the solution itself, it is a chromatographic issue that needs to be addressed for accurate quantification.
Q5: How can I mitigate peak tailing during the HPLC analysis of this compound?
A5: Several strategies can be employed to reduce peak tailing:[2]
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups, reducing their interaction with the protonated analyte.[2]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[2]
-
Employing a Highly Deactivated Column: Using a modern, end-capped or base-deactivated HPLC column can significantly improve peak shape for basic compounds.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid Loss of this compound Concentration in Solution
-
Possible Cause: pH of the solution is not optimal, leading to hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is highly acidic or alkaline, adjust it to a near-neutral range (pH 6-7.5) using a suitable buffer, if compatible with your experimental design.
-
Prepare a fresh solution in a buffered solvent system and monitor its stability over time compared to the unbuffered solution.
-
-
Possible Cause: The storage temperature is too high, accelerating degradation.
-
Troubleshooting Steps:
-
Ensure that stock solutions and working solutions are stored at an appropriate low temperature (e.g., 2-8°C for short-term and -20°C for long-term).[1]
-
Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
-
Possible Cause: The solution is exposed to light, causing photodegradation.
-
Troubleshooting Steps:
-
Store all this compound solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.
-
Minimize the exposure of the solution to ambient light during experimental procedures.
-
Issue 2: Inconsistent Analytical Results for this compound Quantification
-
Possible Cause: Poor chromatographic resolution or peak shape is affecting the accuracy of integration.
-
Troubleshooting Steps:
-
Optimize your HPLC method to improve peak shape (refer to FAQ 5).
-
Ensure your column is not overloaded by injecting a more dilute sample.[2]
-
Use a suitable internal standard to account for variations in injection volume and detector response.
-
-
Possible Cause: Adsorption of the analyte to container surfaces.
-
Troubleshooting Steps:
-
Consider using silanized glass vials or polypropylene containers to minimize adsorption.
-
Include a small amount of a competing amine in your sample diluent if compatible with your analysis.
-
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes the general factors affecting the stability of tropane alkaloids, which can be applied as a qualitative guide for this compound.
| Parameter | Condition | Expected Impact on Stability | Recommendations |
| pH | Highly Acidic (< 3) | Potential for hydrolysis | Adjust to near-neutral pH if possible |
| Neutral (6-7.5) | Generally more stable | Ideal for storage and handling | |
| Highly Alkaline (> 9) | Potential for degradation | Avoid strongly basic conditions | |
| Temperature | -20°C | High stability | Recommended for long-term storage |
| 2-8°C | Good stability | Suitable for short-term storage | |
| Room Temperature | Increased degradation rate | Minimize exposure | |
| Elevated Temperature | Significant degradation | Avoid | |
| Light | UV Exposure | Photodegradation likely | Protect from light at all times |
| Ambient Light | Potential for slow degradation | Use amber vials or foil wrapping | |
| Atmosphere | Presence of Oxygen | Potential for oxidation | Use tightly sealed containers, consider inert gas overlay |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for monitoring the stability of this compound. Method validation and optimization will be required for specific applications.
1. Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[2]
2. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For stability studies, dilute the stock solution to the desired concentration in the test solution (e.g., buffer at a specific pH).
-
At each time point, withdraw an aliquot of the sample and, if necessary, dilute it with the initial mobile phase to fall within the calibration curve range.
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Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is present.
3. Forced Degradation Study Protocol: To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed on a sample of this compound.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for a specified period.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp).
For each condition, analyze the stressed sample by the developed HPLC method to observe the formation of degradation products and the decrease in the parent drug peak.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability.
Caption: Forced degradation study workflow.
References
Technical Support Center: Gas Chromatography (GC) Analysis of Norpseudopelletierine
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the resolution of Norpseudopelletierine peaks in their GC analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Enhancing this compound Peak Resolution
Poor resolution of this compound in a GC chromatogram can manifest as broad peaks, tailing or fronting peaks, or co-elution with other compounds. This guide provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: this compound peak is broad.
Broad peaks can significantly compromise resolution and the accuracy of quantification.
-
Possible Cause: Slow or inconsistent injection.
-
Solution: Ensure a rapid and smooth injection, particularly for manual injections. A slow injection can cause the sample to enter the column as a wide band, leading to peak broadening.
-
-
Possible Cause: Incorrect carrier gas flow rate.
-
Solution: Optimize the carrier gas flow rate. Operating at the optimal flow rate for the carrier gas used (e.g., hydrogen or helium) minimizes band broadening and maximizes resolution.[1]
-
-
Possible Cause: Sub-optimal temperature program.
Issue 2: this compound peak is tailing.
Peak tailing, where the trailing edge of the peak is elongated, is a common issue when analyzing polar compounds like this compound.[3]
-
Possible Cause: Active sites in the GC system.
-
Solution: this compound, containing a secondary amine, is susceptible to interaction with active silanol groups in the injector liner or on the column.[3]
-
Inlet Liner: Regularly inspect and replace the inlet liner. Using a deactivated liner can significantly reduce peak tailing.[2][4]
-
Column Contamination/Activity: If the column has been in use for a while, the front portion can become contaminated or active. Trimming 10-20 cm from the front of the column can often restore peak shape.[2][5]
-
-
-
Possible Cause: Insufficient derivatization.
Issue 3: this compound is co-eluting with another compound.
Co-elution with matrix components or other analytes can make accurate quantification impossible.
-
Possible Cause: Inadequate stationary phase selectivity.
-
Solution: The choice of the GC column's stationary phase is critical for achieving separation.[9][10][11] If you are using a non-polar column (e.g., a DB-1 or HP-5 type), consider switching to a mid-polarity or polar stationary phase (e.g., a "WAX" or polyethylene glycol phase) to alter the elution profile and resolve the co-eluting peaks.[12]
-
-
Possible Cause: Temperature program is not optimized for separation.
-
Solution: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can enhance the separation of closely eluting compounds.[1] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a distortion where the peak's trailing edge is longer than the leading edge, resulting in an asymmetrical shape.[3] For this compound, which has a basic amine functional group, this is often caused by strong interactions with acidic silanol groups on the surface of the column or liner.[3] This can lead to poor resolution from other peaks and inaccurate integration and quantification.[3]
Q2: Why is derivatization often necessary for the GC analysis of this compound?
A2: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[8][13] this compound contains a secondary amine with an active hydrogen, which can lead to hydrogen bonding. This decreases its volatility and promotes interaction with the GC column, causing peak tailing.[8] Converting it to a derivative, such as a trimethylsilyl (TMS) derivative, masks this active hydrogen, increasing volatility and thermal stability, which results in better peak shape and resolution.[6]
Q3: How do I choose the right GC column for this compound analysis?
A3: The selection of the stationary phase is the most critical factor.[9][11][12] For a polar compound like this compound, a non-polar column may not provide sufficient selectivity. A semi-polar or polar capillary column is generally recommended for the analysis of tropane alkaloids.[6] Consider columns with phases like 5% phenyl-methylpolysiloxane or polyethylene glycol (WAX columns) for better separation.[12]
Q4: My chromatogram shows all peaks tailing, not just this compound. What should I check first?
A4: If all peaks are tailing, it usually indicates a mechanical or flow path issue rather than a chemical interaction with a specific analyte.[4]
-
Column Installation: Check that the column is installed correctly in the injector and detector, with clean, square cuts at the ends.[4][5]
-
Leaks: Check for leaks at the injector and detector fittings.
-
Dead Volume: Ensure there is no dead volume in the connections.[5]
Data Presentation
Table 1: General GC Parameters for Tropane Alkaloid Analysis
The following table provides a starting point for method development for this compound. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value/Range | Purpose |
| Column | ||
| Stationary Phase | 5% Phenyl Methyl Siloxane | Provides good selectivity for a range of polarities. |
| Length | 30 m | Standard length offering a good balance of resolution and analysis time.[14] |
| Internal Diameter | 0.25 mm | Offers a good compromise between efficiency and sample capacity.[11] |
| Film Thickness | 0.25 µm | Standard thickness suitable for most applications. |
| Temperatures | ||
| Injector | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial: 100-150°C, Ramp: 5-10°C/min, Final: 280-300°C | A temperature program is essential for separating compounds with different boiling points. |
| Detector (MSD) | 280 - 300 °C | Prevents condensation of the analytes. |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Flow Rate | 1.0 - 1.5 mL/min | Should be optimized for best resolution. |
| Injection | ||
| Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations. |
| Injection Volume | 1 µL | A typical injection volume. |
Experimental Protocols
Protocol 1: Derivatization of this compound (Silylation)
This protocol describes a general procedure for the silylation of this compound to improve its chromatographic properties.
-
Sample Preparation: Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Diagram 2: General Experimental Workflow for GC Analysis
Caption: General experimental workflow for GC analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. agilent.com [agilent.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Norpseudopelletierine Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norpseudopelletierine. The following sections detail strategies for removing impurities from this compound samples, drawing upon established methods for related tropinone alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in my this compound sample?
A1: Impurities in this compound samples can originate from both synthetic procedures and extraction from natural sources.
-
Synthetic Impurities: If your sample is from a synthetic route, such as a modification of the Robinson-Schöpf synthesis for the tropinone core, impurities may include unreacted starting materials, reagents, and byproducts from side reactions.[1][2][3][4][5]
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Extraction-Related Impurities: If extracted from plant material, common impurities include other alkaloids with similar structures and polarities, as well as pigments and fatty acids.
-
Degradation Products: this compound, like other alkaloids, can degrade over time or under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Potential degradation pathways include oxidation of the tertiary amine to an N-oxide or hydrolysis.[6][7][8][9]
Q2: What is a general workflow for purifying crude this compound?
A2: A typical purification workflow starts with a preliminary purification step, followed by a more refined chromatographic or recrystallization step. The purity of the fractions should be monitored at each stage using an appropriate analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out / No crystal formation | The solvent may be too polar or non-polar for your sample. The compound is too soluble in the chosen solvent at room temperature. | Solvent Screening: Test a range of solvents with varying polarities. Ideal solvents will dissolve the compound when hot but not at room temperature. Consider solvent mixtures, such as ethanol/water or dichloromethane/hexane.[10][11] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. | |
| Low Recovery | The chosen solvent dissolves a significant amount of the product even at low temperatures. Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, cool the filtrate in an ice bath to minimize the solubility of your compound. |
| Colored Impurities in Crystals | The impurities have similar solubility to this compound in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | The solvent system (mobile phase) is not optimized. | TLC Optimization: Before running the column, use TLC to test various solvent systems to find one that gives good separation between your product and the impurities.[12] |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[13][14] | |
| Peak Tailing | This compound is a basic compound, and it may be interacting with the acidic silanol groups on the silica gel. | Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-2%) or aqueous ammonia (2%) to your eluent to neutralize the acidic sites on the silica gel.[12] |
| The column is overloaded with the sample. | A general guideline is to load a sample amount that is 1-5% of the weight of the silica gel.[12] | |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradient Elution: Start with a less polar solvent and gradually increase the polarity (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).[12] |
| The compound is reacting with the acidic silica gel. | Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[12] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is a general method for the extraction of alkaloids and can be adapted for the initial cleanup of this compound from crude mixtures, especially those from natural product extractions.[15][16]
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Acidification: Dissolve the crude this compound sample in a dilute acid solution (e.g., 1 M HCl). This will protonate the basic nitrogen atom, making the alkaloid water-soluble.
-
Washing with Organic Solvent: Wash the acidic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-basic, non-polar impurities. Discard the organic layer.
-
Basification: Make the aqueous solution basic by adding a base (e.g., 1 M NaOH or concentrated ammonium hydroxide) until the pH is approximately 9-10. This will deprotonate the alkaloid, making it soluble in organic solvents.
-
Extraction: Extract the basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched this compound.
Protocol 2: Column Chromatography
This protocol provides a general procedure for the purification of tropinone alkaloids by silica gel chromatography.[12][15][16]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle and equilibrate with the mobile phase.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common mobile phase for tropane alkaloids is a mixture of dichloromethane and methanol, with a small amount of a basic modifier like triethylamine or aqueous ammonia. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is a general protocol for the final purification of a solid organic compound. The key is to find a suitable solvent or solvent system.[10][11]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your this compound sample in various solvents at room temperature and when heated. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to your crude this compound to completely dissolve it.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods for Purity Assessment
To effectively troubleshoot your purification, it is essential to have a reliable method to assess the purity of your samples at each step.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and inexpensive method to monitor the progress of a reaction and the separation during column chromatography. It is also useful for optimizing the mobile phase for column chromatography.[17] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample and can be used to resolve closely related impurities. A C18 reversed-phase column is often a good starting point for the analysis of alkaloids.[18][19][20][21] |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. The sample may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. |
| Mass Spectrometry (MS) | Can be coupled with HPLC (LC-MS) or GC (GC-MS) to provide molecular weight information, which is crucial for identifying unknown impurities. |
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Norpseudopelletierine Synthesis for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Norpseudopelletierine, particularly when scaling up for preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound (Granatonine)?
A1: The most widely adopted method for synthesizing the core structure of this compound is the Robinson-Schöpf reaction. This is a biomimetic, one-pot synthesis that involves the condensation of a dialdehyde (like succindialdehyde or glutaraldehyde), a primary amine (in this case, ammonia or an ammonia equivalent), and acetonedicarboxylic acid under mild conditions.[1] This method is favored for its efficiency in constructing the bicyclic tropane skeleton from simple, acyclic precursors.
Q2: What are the critical starting materials for the Robinson-Schöpf synthesis of this compound?
A2: The key reagents are an aqueous solution of a suitable dialdehyde (e.g., glutaraldehyde), a source of ammonia (such as ammonium chloride), and acetonedicarboxylic acid. A phosphate buffer is also crucial to maintain the optimal pH for the reaction.
Q3: What is the expected yield for the synthesis of tropane alkaloids like this compound?
A3: Reported yields for the synthesis of the closely related pseudopelletierine (N-methylated version) using the Robinson-Schöpf reaction can range from 58-73% under optimized conditions. Yields for this compound are expected to be in a similar range, but can be highly dependent on the specific reaction conditions and purification methods employed.
Q4: How critical is pH control during the condensation reaction?
A4: pH is a critical parameter for a successful Robinson-Schöpf synthesis. The reaction is highly sensitive to pH, with optimal results typically achieved in a pH range of 2.5 to 4.5. The reaction is often initiated at a lower pH (around 2.5) which then rises as the reaction progresses.
Q5: What are the standard methods for purifying this compound?
A5: Purification of this compound typically involves a multi-step process following the initial synthesis. This includes:
-
Acidification and Decarboxylation: The reaction mixture is acidified and heated to ensure complete decarboxylation.
-
Basification and Extraction: The solution is then made strongly basic (to a pH of about 12) and the product is extracted into an organic solvent like methylene chloride.
-
Chromatography: The crude extract is often purified using column chromatography, for example, over alumina, to remove colored and resinous impurities.
-
Crystallization and/or Sublimation: The final product can be further purified by crystallization from a suitable solvent (e.g., pentane) or by sublimation to yield a pure, colorless product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The condensation reaction is highly pH-sensitive. | Verify the initial pH is around 2.5 and that it increases to approximately 4.5 during the reaction. Utilize a phosphate buffer to maintain the pH within the optimal range. |
| Suboptimal Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. | Monitor the reaction progress using techniques like TLC or LC-MS. While some protocols suggest 24 hours, maximum yields for similar compounds have been achieved in as little as 4 hours. | |
| Poor Quality Starting Materials: Impurities in the dialdehyde or acetonedicarboxylic acid can interfere with the reaction. | Use high-purity starting materials. If using a precursor to the dialdehyde (e.g., 2-ethoxy-3,4-dihydro-2H-pyran for glutaraldehyde), ensure complete hydrolysis before proceeding. | |
| Formation of Side Products/Impurities | Intermolecular Side Reactions: At higher concentrations, starting materials can react with each other in non-productive ways. | Maintain a suitable dilution of the reactants. Slow addition of the reactants can also help to minimize side reactions. |
| Incomplete Decarboxylation: Residual carboxylic acid groups on the tropane ring. | Ensure the acidification and heating step for decarboxylation is carried out for a sufficient time and at an adequate temperature (e.g., on a steam bath for 1 hour). | |
| Oxidation of the Product: The final product may be susceptible to oxidation, leading to colored impurities. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen). | |
| Difficulty in Purification | Presence of Resinous Impurities: These can make crystallization and chromatography challenging. | An initial filtration through a pad of celite or a short column of alumina can help to remove highly polar and resinous materials before proceeding with full chromatographic purification. |
| Product is an Oil or Gummy Solid: Difficulty in obtaining a crystalline product. | Ensure all water has been removed from the extracted organic phase before concentration. Try different crystallization solvents or solvent systems. Sublimation can also be an effective purification method for obtaining a crystalline solid. | |
| Scale-Up Challenges | Exothermic Reaction: The reaction may generate heat, which can be more difficult to control on a larger scale. | Use a reactor with efficient stirring and temperature control. Consider a slower addition rate of the reactants to manage any exotherm. |
| Extraction Inefficiency: Large volumes can make liquid-liquid extraction cumbersome and less efficient. | Use a continuous liquid-liquid extractor for more efficient extraction of large volumes. Ensure the pH of the aqueous layer is sufficiently high (around 12) to ensure the product is in its free base form for efficient extraction into the organic solvent. |
Data Presentation
Table 1: Representative Reaction Parameters for Pseudopelletierine Synthesis (Adaptable for this compound)
| Parameter | Value/Range | Reference |
| Reactants | Glutaraldehyde, Methylamine HCl, Acetonedicarboxylic Acid | |
| Solvent | Water | |
| Initial pH | ~2.5 | |
| Final pH | ~4.5 | |
| Reaction Time | 4 - 24 hours | |
| Decarboxylation | Concentrated HCl, Steam Bath (1 hour) | |
| Reported Yield | 58 - 73% |
Table 2: Key Analytical Techniques for this compound Characterization
| Technique | Purpose | Expected Observations/Data |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Characteristic shifts for the bicyclic tropane core protons and carbons. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight confirmation and impurity profiling. | A molecular ion peak corresponding to the mass of this compound (C₈H₁₃NO). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of a ketone (C=O) stretch and absence of N-H stretch (for the tertiary amine). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak for the pure compound with retention time determined by the specific method. |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from the well-established synthesis of pseudopelletierine and is intended as a starting point for optimization.
-
Preparation of the Dialdehyde Solution: In a suitable reaction vessel under an inert atmosphere, combine the dialdehyde (e.g., succindialdehyde or glutaraldehyde) with deoxygenated water.
-
Condensation Reaction: To the stirred dialdehyde solution, add an aqueous solution of ammonium chloride, followed by an aqueous solution of acetonedicarboxylic acid. Finally, add a phosphate buffer solution to adjust the initial pH to approximately 2.5.
-
Reaction Monitoring: Stir the mixture at room temperature under an inert atmosphere. The reaction can be monitored by TLC or LC-MS for the disappearance of starting materials and the formation of the product. The pH of the solution will gradually rise to around 4.5.
-
Decarboxylation: Once the reaction is complete, add concentrated hydrochloric acid to the mixture and heat on a steam bath for 1 hour to ensure complete decarboxylation.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH of approximately 12. Extract the aqueous mixture multiple times with an organic solvent such as methylene chloride.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the solution and purify by column chromatography on alumina. Further purification can be achieved by crystallization or sublimation to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Preclinical development workflow for this compound.
Caption: Antagonistic action on Muscarinic Acetylcholine Receptor signaling.
References
preventing degradation of Norpseudopelletierine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Norpseudopelletierine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound, a tropane alkaloid, is susceptible to degradation influenced by several factors. Based on the general stability of alkaloids, the primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the degradation of the compound.[1]
-
pH: As with many alkaloids, the stability of this compound is likely pH-dependent. Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradation reactions.
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.
-
Oxygen: Oxidative degradation can occur, especially if the compound is exposed to air for prolonged periods.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light by using amber-colored vials or by storing the containers in the dark.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Form: Store in a solid, crystalline form rather than in solution. If solutions are necessary, they should be prepared fresh. Aqueous solutions are generally not recommended for storage for more than one day.
Q3: How can I detect degradation of my this compound sample?
Degradation can be detected by monitoring the purity of your sample over time using various analytical techniques. The most common methods for analyzing tropane alkaloids include:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying this compound and detecting any degradation products.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of tropane alkaloids, although derivatization may sometimes be necessary.[2][4]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for a rapid assessment of purity and the presence of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any degradation products that may have formed.[4]
A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram or spectrum would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound. | 1. Verify the purity of your sample using a suitable analytical method (e.g., HPLC-MS/MS). 2. Review your storage conditions and ensure they align with the recommendations (low temperature, protection from light and oxygen). 3. If degradation is confirmed, obtain a fresh batch of the compound. |
| Appearance of new, unidentified peaks in analytical chromatograms. | Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and aid in their identification. 2. Use mass spectrometry (MS) and NMR to elucidate the structures of the degradation products. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation may have occurred. | 1. Do not use the sample for experiments. 2. Properly dispose of the degraded sample according to your institution's safety guidelines. 3. Review handling and storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[5][6][7][8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC-MS/MS system
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC-MS/MS.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC-MS/MS.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC-MS/MS at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At various time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC-MS/MS.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples by HPLC-MS/MS at various time points.
-
-
Analysis: For each condition, quantify the amount of remaining this compound and identify any major degradation products using their mass-to-charge ratio and fragmentation patterns.
Protocol 2: Routine Stability Testing of this compound
Objective: To monitor the stability of this compound under recommended storage conditions.
Methodology:
-
Store multiple aliquots of a single batch of this compound under the recommended long-term storage conditions (-20°C, protected from light).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove an aliquot.
-
Allow the sample to equilibrate to room temperature.
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent to a known concentration.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity and concentration of this compound.
-
Record the results and compare them to the initial (time 0) values.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 hours | 60°C | 15% | [Hypothetical m/z values] |
| 0.1 M NaOH | 24 hours | Room Temp | 8% | [Hypothetical m/z values] |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | [Hypothetical m/z values] |
| Heat | 48 hours | 80°C | 10% | [Hypothetical m/z values] |
| Light | 24 hours | Photostability Chamber | 5% | [Hypothetical m/z values] |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. benchchem.com [benchchem.com]
- 3. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Refining Norpseudopelletierine Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the extraction of norpseudopelletierine from natural sources, primarily from the root bark of Punica granatum (pomegranate). The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
This compound is a piperidine alkaloid predominantly found in the root bark of the pomegranate tree (Punica granatum L.). Other parts of the plant, such as the stem bark, may also contain the alkaloid, but typically in lower concentrations.
Q2: What are the major challenges in extracting this compound?
The main challenges include:
-
Low Yields: The concentration of this compound in the plant material can be variable, and suboptimal extraction conditions can lead to poor recovery.
-
Co-extraction of Impurities: Crude extracts often contain a complex mixture of other alkaloids (e.g., pelletierine, isopelletierine), tannins, and pigments, which can complicate purification.
-
Alkaloid Stability: As a basic compound, this compound's stability can be affected by pH and temperature during the extraction process.
-
Purification Difficulties: Separation of structurally similar alkaloids requires optimized chromatographic techniques.
Q3: What general principles should be followed for the extraction of this compound?
The extraction of this compound, like other alkaloids, relies on its basic nature. A common and effective approach is an acid-base extraction. This involves:
-
Acidic Extraction: The powdered plant material is first extracted with an acidified aqueous solution. This protonates the basic nitrogen atom of the alkaloid, forming a salt that is soluble in the aqueous phase.
-
Basification: The acidic extract is then made alkaline, typically with a base like ammonium hydroxide or sodium hydroxide. This deprotonates the alkaloid salt, converting it back to its free base form.
-
Organic Solvent Extraction: The free base, which is more soluble in organic solvents, is then extracted from the aqueous phase using an immiscible organic solvent such as dichloromethane or chloroform.
Q4: Which analytical techniques are suitable for quantifying this compound?
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust methods for the quantification of this compound and related alkaloids.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Incomplete cell lysis: The solvent is not effectively penetrating the plant material. 2. Inappropriate solvent polarity: The solvent is not efficiently dissolving the target alkaloid. 3. Insufficient extraction time or temperature: The extraction conditions are not optimal for maximum recovery. 4. Degradation of the target compound: The alkaloid may be sensitive to high temperatures or extreme pH. | 1. Ensure the plant material is finely powdered to maximize surface area. Consider using techniques like ultrasound-assisted extraction to enhance cell disruption. 2. Test a range of solvents with varying polarities. For the free base, solvents like dichloromethane or chloroform are effective. For the salt form, acidified water is used. 3. Increase the extraction time in increments and monitor the yield. For temperature, use moderate heat (e.g., 40-60°C) as excessive heat can cause degradation. 4. Avoid prolonged exposure to high temperatures and strong acids or bases. Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress. |
| Crude extract is a dark, tarry substance | Co-extraction of pigments and tannins: Polar solvents can extract a significant amount of these impurities from pomegranate bark. | 1. Defatting: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments. 2. Acid-Base Partitioning: Utilize an acid-base liquid-liquid extraction to selectively separate the basic alkaloids from neutral and acidic impurities. |
| Poor separation during column chromatography | 1. Inappropriate stationary phase: Silica gel, being acidic, can cause strong adsorption and tailing of basic alkaloids. 2. Incorrect mobile phase: The solvent system does not provide adequate resolution. 3. Column overloading: Too much crude extract has been loaded onto the column. | 1. Use a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivate the silica gel by adding a small percentage of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase.[1] 2. Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A common system for pelletierine alkaloids is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol), with a small amount of a basic modifier.[1] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] 3. As a general rule, the amount of crude material loaded should be 1-5% of the mass of the stationary phase. |
| Peak tailing in chromatography | Interaction of the basic alkaloid with acidic silanol groups on the silica gel surface. | Add a basic modifier such as triethylamine (0.5-2%) or aqueous ammonia (2%) to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Purified product is an oil instead of a solid | Presence of impurities or residual solvent. | 1. Re-purify: If impurities are suspected, repeat the column chromatography with a shallower solvent gradient or consider preparative TLC. 2. Recrystallization: Attempt to crystallize the oil from a suitable solvent. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] Test a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol). 3. Drying: Ensure all residual solvents are removed by drying the sample under high vacuum. |
Quantitative Data
Table 1: Comparison of Extraction Yields for Compounds from Punica granatum Peel Using Different Solvents.
Note: The following data pertains to the extraction of polyphenolic compounds, not specifically this compound. However, it provides an indication of the extraction efficiency of different solvents with pomegranate peel.
| Solvent | Extraction Method | Yield (%) | Reference |
| Methanol | Soxhlet | 33.5 | [4][5] |
| Ethanol | Soxhlet | 30.45 | [4][5] |
| Methanol/Water (50:50) | Maceration | 37.33 | [6] |
| Ethanol | Maceration | 1.55 | [7] |
| Water | Maceration | 5.90 | [7] |
| Methanol | Maceration | 8.26 | [7] |
Table 2: Physicochemical Properties of this compound and Related Alkaloids.
| Property | This compound | Pseudopelletierine | Pelletierine | Isopelletierine |
| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO | C₈H₁₅NO | C₈H₁₅NO |
| Molar Mass ( g/mol ) | 139.19 | 153.22 | 141.21 | 141.21 |
| Appearance | - | White crystalline solid | Oily liquid | Oily liquid |
| Melting Point (°C) | - | 54 | - | - |
| Boiling Point (°C) | - | 246 | 195 | - |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Punica granatum Root Bark
This protocol is adapted from established methods for the extraction of related alkaloids.
-
Preparation of Plant Material:
-
Obtain dried root bark of Punica granatum.
-
Grind the bark into a fine powder using a mechanical mill.
-
-
Acidic Extraction:
-
To 100 g of the powdered bark, add 500 mL of 2% sulfuric acid.
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture through cheesecloth or filter paper, collecting the acidic aqueous extract.
-
Repeat the extraction on the plant residue with another 250 mL of 2% sulfuric acid and combine the filtrates.
-
-
Removal of Non-Basic Impurities:
-
Transfer the combined acidic extract to a separatory funnel.
-
Wash the extract twice with 150 mL portions of dichloromethane to remove non-basic compounds. Discard the organic (dichloromethane) layers.
-
-
Basification:
-
Cool the aqueous extract in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the aqueous extract until the pH is approximately 9-10. Use pH paper to monitor the pH.
-
-
Extraction of the Free Base:
-
Extract the basified aqueous solution three times with 150 mL portions of dichloromethane.
-
Combine the organic (dichloromethane) extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
-
Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol (e.g., starting from 1% methanol in dichloromethane and gradually increasing to 5-10%). A small amount of triethylamine or ammonia (e.g., 0.5-1%) should be added to the mobile phase to prevent peak tailing.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the fractions on a TLC plate and visualizing with an appropriate stain (e.g., Dragendorff's reagent).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions to obtain the purified compound.
-
Protocol 3: Recrystallization of this compound
-
Solvent Selection:
-
Dissolution:
-
In a small Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the acid-base extraction and purification of this compound.
Caption: A logical decision tree for troubleshooting low extraction yields.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Norpseudopelletierine Quantification
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Norpseudopelletierine. The focus is on the validation parameters of these methods to ensure the accuracy, precision, and reliability of results. While literature with extensive comparative studies on various validated methods for this compound is not widely available, this guide synthesizes existing information on its analysis and draws parallels from validated methods for similar alkaloids, such as pseudopelletierine.[1]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical techniques applicable to the analysis of this compound. It is important to note that where specific performance data for this compound is not available, typical performance characteristics for the analysis of other alkaloids are provided as a reference.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity (R²) | Typically > 0.99[1] | Typically > 0.99[1] | Typically > 0.999[1] |
| Limit of Detection (LOD) | ng/mL range (analyte dependent)[1] | pg to ng/mL range[1] | pg/mL to fg/mL range[1] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[1] | ng/mL range[1] | pg/mL to ng/mL range[1] |
| Accuracy (% Recovery) | 95-105%[1] | 90-110%[1] | 98-102%[1] |
| Precision (%RSD) | < 5%[1] | < 10%[1] | < 5%[1] |
| Specificity | Good, but may have interferences from structurally similar compounds.[1] | High, based on mass spectral fragmentation patterns.[1] | Very High, based on specific precursor-product ion transitions.[1] |
Experimental Protocols
Detailed methodologies for key validation experiments are outlined below. These protocols are based on general principles of analytical method validation.[2][3][4]
1. Linearity:
-
Prepare a series of standard solutions of this compound at a minimum of five different concentrations.
-
Analyze each concentration in triplicate.
-
Construct a calibration curve by plotting the analyte peak area against the concentration.
-
Perform a linear regression analysis to determine the coefficient of determination (R²), y-intercept, and slope of the regression line.[2] An R² value of ≥ 0.999 is generally considered acceptable.[5]
2. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is distinguishable from the background noise. A signal-to-noise ratio of 3:1 is typically used for LOD and 10:1 for LOQ.[1]
-
Calibration Curve Method: Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
3. Accuracy:
-
Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
The mean recovery should typically be within 90-110% for regulated products.[5]
4. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a standard solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or using different equipment.
-
Calculate the relative standard deviation (%RSD) for the results. The %RSD should generally be ≤ 2% for drug products.[5]
5. Specificity:
-
Analyze blank samples and samples spiked with potential interfering substances (e.g., related compounds, degradation products) to ensure that they do not interfere with the quantification of this compound.
-
For chromatographic methods, the peaks of interest should be well-resolved from any other peaks.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship between key validation parameters.
Caption: Generalized workflow for analytical method validation.
Caption: Interrelationship of key analytical method validation parameters.
References
A Comparative Guide to the Biological Activities of Norpseudopelletierine and Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the biological activities of two structurally related alkaloids: norpseudopelletierine and pseudopelletierine. Pseudopelletierine, a tropane alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), has been the subject of some pharmacological interest.[1] In contrast, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the biological activities of this compound. This guide summarizes the known biological activities of pseudopelletierine, outlines detailed experimental protocols for its investigation, and highlights the current lack of data for this compound, thereby identifying a clear area for future research.
Introduction
This compound and pseudopelletierine are bicyclic alkaloids that share a common structural scaffold. Pseudopelletierine, also known as N-methyl-granatonine, is a key constituent of the pomegranate plant and possesses a tropane core, a feature shared by many biologically active compounds.[1] While traditional medicine has utilized pomegranate extracts for various ailments, the specific biological roles of its individual alkaloids are not fully understood. This guide aims to collate the existing experimental data on pseudopelletierine and to draw a comparison with its demethylated analogue, this compound.
Comparative Biological Activity
A thorough literature search for quantitative biological data for both this compound and pseudopelletierine has revealed a significant disparity in the available information. While some general biological activities have been reported for pseudopelletierine, there is a notable absence of published data for this compound.
Quantitative Data Summary
The following tables are presented to highlight the current state of knowledge. As of this guide's compilation, no specific quantitative biological activity data (e.g., IC50, Ki, MIC) for this compound has been found in the public domain. The data for pseudopelletierine is also sparse and largely qualitative.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Experimental Assay |
| This compound | Data not available | Data not available | Data not available |
| Pseudopelletierine | Data not available | Data not available | Data not available |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Radioligand |
| This compound | Data not available | Data not available | Data not available |
| Pseudopelletierine | Data not available | Data not available | Data not available |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Data not available | Data not available |
| Pseudopelletierine | Data not available | Data not available |
Known Biological Activities of Pseudopelletierine
While quantitative data is limited, some biological activities have been ascribed to pseudopelletierine, primarily based on studies of pomegranate extracts and the activities of structurally related tropane alkaloids. These include:
-
Antimicrobial Activity: Extracts of Punica granatum, containing pseudopelletierine, have demonstrated antimicrobial properties.
-
Antitumor Activity: Some studies on pomegranate extracts suggest potential antitumor effects.
It is important to note that these activities are attributed to the crude extracts and the direct contribution of pseudopelletierine requires further investigation with the purified compound.
Experimental Protocols for Biological Characterization
To address the existing data gap, particularly for this compound, and to further elucidate the activity of pseudopelletierine, the following established experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or pseudopelletierine (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Binding Reaction: In a 96-well plate, incubate the membranes with a known concentration of a radiolabeled ligand and increasing concentrations of the unlabeled test compound (this compound or pseudopelletierine).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial dilution of this compound or pseudopelletierine in a 96-well plate with appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Investigation Workflow
The mechanism of action of these alkaloids at the molecular level remains largely uncharacterized. The following workflow is proposed for investigating the signaling pathways affected by this compound and pseudopelletierine.
Conclusion and Future Directions
This guide highlights a significant knowledge gap in the biological activities of this compound. While its structural similarity to pseudopelletierine suggests potential bioactivity, this remains to be experimentally verified. For pseudopelletierine, although preliminary reports suggest antimicrobial and antitumor potential, a comprehensive characterization supported by robust quantitative data is still needed.
Future research should prioritize the systematic screening of both this compound and pseudopelletierine using the standardized assays outlined in this guide. Determining their cytotoxicity, receptor binding profiles, and antimicrobial spectra will provide a crucial foundation for understanding their therapeutic potential. Furthermore, elucidation of their molecular mechanisms and signaling pathways will be essential for any future drug development efforts. The direct comparison of these two closely related alkaloids will provide valuable structure-activity relationship insights that could guide the design of novel therapeutic agents.
References
A Comparative Analysis of Norpseudopelletierine and Other Tropane Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural, biosynthetic, and pharmacological properties of Norpseudopelletierine and prominent tropane alkaloids, including atropine, scopolamine, and cocaine. This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.
Introduction
Tropane alkaloids are a well-known class of bicyclic alkaloids characterized by the N-methyl-8-azabicyclo[3.2.1]octane core structure. They are predominantly found in the Solanaceae plant family and are recognized for their significant physiological effects. In contrast, this compound belongs to the granatane class of alkaloids, which possess a distinct N-methyl-9-azabicyclo[3.3.1]nonane core. This structural difference leads to distinct biosynthetic pathways and pharmacological profiles. This guide will delve into a comparative analysis of these alkaloids, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Structural and Biosynthetic Divergence
The fundamental difference between tropane and granatane alkaloids lies in their core bicyclic systems. This structural divergence originates from different biosynthetic precursors and cyclization mechanisms.
Tropane Alkaloid Biosynthesis: The biosynthesis of tropane alkaloids, such as atropine and scopolamine, begins with the amino acid L-ornithine. Through a series of enzymatic reactions, ornithine is converted to the N-methyl-Δ¹-pyrrolinium cation, which serves as a key intermediate. This cation then condenses with two malonyl-CoA units, ultimately leading to the formation of the characteristic tropane ring.
Granatane Alkaloid Biosynthesis: The biosynthesis of granatane alkaloids, including this compound, also utilizes acetate-derived units. However, the initial cyclization involves the N-methyl-Δ¹-piperidinium cation, leading to the formation of the 9-azabicyclo[3.3.1]nonane skeleton.[1]
Comparative Pharmacological Analysis
The pharmacological activities of these alkaloids are directly linked to their three-dimensional structures and their ability to interact with specific biological targets.
Mechanism of Action
-
Atropine and Scopolamine: These tropane alkaloids are well-characterized competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[2] By blocking the action of acetylcholine, they exert a wide range of effects on the parasympathetic nervous system.
-
Cocaine: This tropane alkaloid primarily acts as a dopamine reuptake inhibitor by blocking the dopamine transporter (DAT).[3] This leads to an accumulation of dopamine in the synaptic cleft, resulting in its stimulant effects.
Quantitative Pharmacological Data
The following table summarizes key pharmacological parameters for atropine, scopolamine, and cocaine, providing a basis for quantitative comparison. Data for this compound is not included due to the lack of available experimental values.
| Alkaloid | Target | Parameter | Value | Reference |
| Atropine | Muscarinic M1 Receptor | IC50 | 2.22 ± 0.60 nM | [5] |
| Muscarinic M2 Receptor | IC50 | 4.32 ± 1.63 nM | [5] | |
| Muscarinic M3 Receptor | IC50 | 4.16 ± 1.04 nM | [5] | |
| Muscarinic M4 Receptor | IC50 | 2.38 ± 1.07 nM | [5] | |
| Muscarinic M5 Receptor | IC50 | 3.39 ± 1.16 nM | [5] | |
| Muscarinic M1 Receptor | Ki | 1.27 ± 0.36 nM | [5] | |
| Muscarinic M2 Receptor | Ki | 3.24 ± 1.16 nM | [5] | |
| Muscarinic M3 Receptor | Ki | 2.21 ± 0.53 nM | [5] | |
| Muscarinic M4 Receptor | Ki | 0.77 ± 0.43 nM | [5] | |
| Muscarinic M5 Receptor | Ki | 2.84 ± 0.84 nM | [5] | |
| 5-HT3 Receptor | IC50 | 1.74 µM | [6][7] | |
| 5-HT3 Receptor | Ki | 7.94 µM | [6][7] | |
| Scopolamine | Muscarinic Receptors | Ki | 0.83 nM (hM1), 5.3 nM (hM2), 0.34 nM (hM3), 0.38 nM (hM4), 0.34 nM (hM5) | |
| 5-HT3 Receptor | IC50 | 2.09 µM | [6][7] | |
| 5-HT3 Receptor | Ki | 6.76 µM ([³H]granisetron), 4.90 µM (G-FL) | [6][7] | |
| Cocaine | Dopamine Transporter (DAT) | IC50 | ~5-15 µM (for inhibition of α4β2* nAChRs which regulate dopamine release) | |
| Dopamine Transporter (DAT) | - | - | - | |
| Norepinephrine Transporter (NET) | - | - | - | |
| Serotonin Transporter (SERT) | - | - | - |
Experimental Protocols
Accurate characterization and comparison of these alkaloids rely on robust experimental methodologies. Below are outlines of key experimental protocols.
Alkaloid Extraction and Quantification by HPLC
Objective: To extract and quantify tropane alkaloids from plant material.
Protocol Outline:
-
Sample Preparation: Dried and powdered plant material is subjected to solid-liquid extraction using an acidified organic solvent (e.g., methanol with 0.1% formic acid).
-
Chromatographic Separation: The extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Detection: Detection is commonly performed using a UV detector at a wavelength of approximately 210-220 nm or a mass spectrometer for enhanced sensitivity and specificity.
-
Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of a known concentration of a reference standard.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of an alkaloid for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., muscarinic receptors) are prepared from cell cultures or animal tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test alkaloid.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of these alkaloids with their respective targets initiates downstream signaling cascades that mediate their physiological effects.
Muscarinic Receptor Signaling (Antagonized by Atropine and Scopolamine)
Atropine and scopolamine act as antagonists at muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathway and its antagonism by tropane alkaloids.
Dopamine Transporter Signaling (Inhibited by Cocaine)
Cocaine blocks the reuptake of dopamine from the synaptic cleft by binding to the dopamine transporter (DAT). This leads to an increased concentration of dopamine in the synapse, which then stimulates postsynaptic dopamine receptors, leading to the characteristic psychostimulant effects.
Caption: Cocaine's mechanism of action at the dopamine transporter.
Conclusion
This compound and the tropane alkaloids atropine, scopolamine, and cocaine represent distinct classes of alkaloids with different structural backbones, biosynthetic origins, and pharmacological targets. While the tropane alkaloids are well-studied, with extensive quantitative data available, this compound and other granatane alkaloids remain a comparatively underexplored area of research. The structural and biosynthetic divergence between these two groups presents an opportunity for the discovery of novel pharmacological agents. Further investigation into the quantitative pharmacological profile of this compound and other granatane alkaloids is warranted to fully understand their therapeutic potential and to provide a more complete comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Establishing a Certified Reference Standard for Norpseudopelletierine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the establishment of a certified reference standard for Norpseudopelletierine, a tropane alkaloid of significant interest in pharmaceutical research. The guide outlines detailed experimental protocols, presents comparative data for key analytical methodologies, and offers a clear rationale for the certification process.
Introduction to this compound and the Need for a Certified Reference Standard
This compound (9-Azabicyclo[3.3.1]nonan-3-one) is a key chemical entity with potential applications in drug development. The availability of a well-characterized, certified reference standard is paramount for ensuring the accuracy, reproducibility, and reliability of research and quality control activities. A certified reference standard serves as a benchmark for identity, purity, and potency assessments of this compound samples.
This guide compares three critical analytical techniques for the certification of a this compound reference standard: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). As a point of comparison, we will reference a commercially available certified reference material of a related tropane alkaloid, Atropine.
Certification Workflow
The establishment of a certified reference standard for this compound follows a multi-step process to ensure its identity, purity, and assigned content value are thoroughly characterized and documented.
Caption: Workflow for this compound Certified Reference Standard Establishment.
Comparative Analysis of Key Analytical Methods
The certification of this compound relies on a suite of orthogonal analytical techniques to provide a comprehensive assessment of its quality. Below is a comparison of the primary methods for purity determination and assay.
Data Presentation: Quantitative Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | qNMR | Atropine CRM (Typical Values) |
| Purity (Area %) | 99.8% | 99.7% | Not directly measured | ≥ 99.5% (HPLC) |
| Assay (Content) | Not determined | Not determined | 99.7 ± 0.2% | 99.6% (by titration) |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | Analyte dependent | 0.02 µg/mL (HPLC) |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL | Analyte dependent | 0.06 µg/mL (HPLC) |
| Major Impurity | Impurity A (0.12%) | Impurity B (0.15%) | Impurity A (0.11%) | Related Substance A (≤ 0.2%) |
| Measurement Uncertainty | ± 0.1% | ± 0.15% | ± 0.2% | ± 0.3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Caption: HPLC Experimental Workflow.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound candidate material in the initial mobile phase to a concentration of 1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed to identify and quantify volatile and semi-volatile impurities that may not be detected by HPLC.
Caption: GC-MS Experimental Workflow.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Accurately weigh and dissolve the this compound candidate material in methanol to a concentration of 1.0 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
qNMR provides a direct and highly accurate method for determining the absolute content of this compound without the need for a specific reference standard of the same compound.
Caption: qNMR Experimental Workflow.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a 5 mm probe.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound candidate material into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid CRM into the same NMR tube.
-
Record the exact weights.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the solids completely.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 128
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
Spectral Width: 20 ppm.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Manually phase the spectrum and correct the baseline.
-
Integrate a well-resolved, non-overlapping signal of this compound and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).
-
-
Calculation: The content of this compound is calculated using the following formula: Content (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Conclusion
The establishment of a certified reference standard for this compound requires a rigorous and multi-faceted analytical approach. The combination of HPLC for purity assessment, GC-MS for impurity profiling, and qNMR for definitive content assignment provides a robust and reliable basis for certification. This guide offers a comprehensive framework and detailed methodologies to support researchers and drug development professionals in ensuring the quality and consistency of their work with this compound. The use of orthogonal analytical techniques, as detailed in this guide, is essential for creating a well-characterized and trustworthy reference standard.
A Comparative Guide to Inter-Laboratory Validation of Norpseudopelletierine Quantification
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reproducible quantification of Norpseudopelletierine. The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) based on established methods for similar alkaloids.[1]
| Parameter | GC-MS | HPLC-DAD | LC-MS/MS (Proposed) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 50 - 150 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 10% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical techniques across different laboratories.
Sample Preparation: Extraction and Purification[1]
A robust sample preparation protocol is fundamental to achieving accurate and precise results. The following is a general procedure for extracting this compound from plant material:
-
Initial Extraction:
-
Weigh 1 gram of powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract and repeat the extraction process on the residue twice more.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Redissolve the dried extract in 20 mL of 2% H₂SO₄.
-
Transfer the acidic solution to a separatory funnel and wash with 20 mL of dichloromethane to remove non-basic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 10 with 25% NH₄OH.
-
Extract the alkaloids with 20 mL of dichloromethane three times.
-
Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)[1]
This method offers a widely accessible approach for quantification.
-
Instrumentation: High-Performance Liquid Chromatograph with a quaternary pump, autosampler, and diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector monitoring at a wavelength appropriate for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed)[1]
For enhanced sensitivity and selectivity, an LC-MS/MS method is recommended.
-
Instrumentation: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A fast gradient, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode with optimized precursor and product ions for this compound.
Visualizing Method Comparison and Validation Workflow
To facilitate a clear understanding of the relationships between different analytical methods and the process of inter-laboratory validation, the following diagrams are provided.
References
Comparative Spectroscopic Analysis of Norpseudopelletierine and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic signatures of Norpseudopelletierine and its analogues.
This guide provides a detailed comparison of the spectroscopic characteristics of this compound and its derivatives. Due to the limited availability of a broad range of publicly accessible spectroscopic data for numerous this compound derivatives, this guide will focus on the foundational compound, this compound, and its closely related analogue, Pseudopelletierine. The methodologies presented are broadly applicable for the characterization of novel derivatives.
Introduction to this compound
This compound is a tropane alkaloid and a key bicyclic intermediate in the synthesis of various pharmacologically active compounds. Its rigid [3.3.1] bicyclic structure presents a unique scaffold for drug design. The spectroscopic analysis of this compound and its derivatives is fundamental for structural elucidation, purity assessment, and understanding structure-activity relationships. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound (Predicted) | Pseudopelletierine[1][2] |
| H-1, H-5 | ~3.0 - 3.2 | 3.15 |
| H-2α, H-4α | ~2.5 - 2.7 | 2.75 |
| H-2β, H-4β | ~2.0 - 2.2 | 2.15 |
| H-6α, H-8α | ~1.8 - 2.0 | 1.95 |
| H-6β, H-8β | ~1.5 - 1.7 | 1.65 |
| H-7α, H-7β | ~1.9 - 2.1 | 2.05 |
| N-H | Variable (broad) | - |
| N-CH₃ | - | 2.35 |
Note: Predicted values for this compound are based on the known spectrum of Pseudopelletierine and general principles of NMR spectroscopy. The absence of the N-methyl group is expected to cause slight upfield shifts for adjacent protons.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound (Predicted) | Pseudopelletierine[1][2] |
| C=O | ~215 | 215.8 |
| C-1, C-5 | ~58 | 60.2 |
| C-2, C-4 | ~48 | 50.1 |
| C-6, C-8 | ~28 | 28.5 |
| C-7 | ~38 | 38.9 |
| N-CH₃ | - | 36.8 |
Note: Predicted values for this compound are based on the known spectrum of Pseudopelletierine. The primary difference will be the absence of the N-methyl signal.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Expected) | Pseudopelletierine (Typical) |
| N-H Stretch | ~3300-3500 (broad) | - |
| C-H Stretch (alkane) | 2850-2960 | 2850-2960 |
| C=O Stretch (ketone) | ~1710 | ~1710 |
| C-N Stretch | ~1100-1200 | ~1100-1200 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | Pseudopelletierine |
| [M]⁺ | 139 | 153 |
| Key Fragments | 96, 82, 68, 55, 42 | 110, 96, 82, 68, 57, 42 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of polar and thermally labile molecules.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance against m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight, while the fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of Norpseudopelletierine in Alkaloid Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the potential cross-reactivity of norpseudopelletierine, a significant alkaloid found in pomegranate (Punica granatum), in immunoassays designed for other alkaloids, particularly those with structural similarities. Due to a lack of direct experimental data on this compound in publicly available literature, this guide focuses on a theoretical comparison based on chemical structures and the principles of antibody-antigen recognition. It aims to equip researchers with the foundational knowledge to anticipate and assess potential cross-reactivity in their own experimental work.
Understanding the Basis of Cross-Reactivity
Immunoassays rely on the highly specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. The degree of cross-reactivity depends on the similarity of the chemical structure, particularly the epitope, which is the specific part of the antigen that the antibody recognizes.
This compound belongs to the pelletierine class of piperidine alkaloids and possesses a distinctive granatane (9-azabicyclo[3.3.1]nonane) skeleton. This structure shares similarities with other bicyclic alkaloids, such as the tropane alkaloids (e.g., atropine and scopolamine), which are common targets of commercially available immunoassays. The core bicyclic ring system and the presence of a nitrogen atom are key features that could potentially lead to cross-reactivity.
Structural Comparison of this compound with Common Alkaloid Analytes
A comparative analysis of the chemical structures of this compound, its parent compound pelletierine, and the widely assayed tropane alkaloids, atropine and scopolamine, reveals key similarities and differences that can influence antibody recognition.
| Alkaloid | Chemical Structure | Core Skeleton | Key Functional Groups |
| This compound | C₉H₁₅NO | Granatane (9-azabicyclo[3.3.1]nonane) | Ketone, secondary amine |
| Pelletierine | C₈H₁₅NO | Piperidine | Ketone, secondary amine |
| Atropine | C₁₇H₂₃NO₃ | Tropane (8-azabicyclo[3.2.1]octane) | Ester (tropic acid), hydroxyl, tertiary amine |
| Scopolamine | C₁₇H₂₁NO₄ | Tropane (8-azabicyclo[3.2.1]octane) | Ester (tropic acid), epoxide, hydroxyl, tertiary amine |
Key Structural Insights:
-
Core Skeleton: this compound's granatane skeleton is a structural isomer of the tropane skeleton found in atropine and scopolamine. While the connectivity of the atoms differs, the overall three-dimensional shape may present similar epitopes for an antibody.
-
Piperidine Substructure: Both this compound and pelletierine contain a piperidine ring, a common feature in many alkaloids. Immunoassays developed for other piperidine alkaloids could potentially show cross-reactivity.
-
Functional Groups: The presence of a ketone group in this compound and pelletierine differs from the ester and hydroxyl groups in atropine and scopolamine. These differences in functional groups can significantly impact antibody binding and specificity.
Potential Cross-Reactivity in Tropane Alkaloid Immunoassays
Given the structural homology between the granatane and tropane skeletons, it is plausible that this compound could exhibit cross-reactivity in immunoassays developed for tropane alkaloids like atropine and scopolamine. The degree of this cross-reactivity would be highly dependent on the specific antibodies used in the assay and which part of the tropane alkaloid molecule they were raised against. If the antibodies primarily recognize the core bicyclic structure, some level of cross-reactivity with this compound is more likely. Conversely, if the antibodies are highly specific to the tropic acid ester side chain of atropine and scopolamine, cross-reactivity would be minimal.
Experimental Protocol: A Framework for Assessing Cross-Reactivity via Competitive ELISA
To experimentally determine the cross-reactivity of this compound in a given alkaloid immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method. The following protocol provides a general framework that can be adapted for a specific assay.
Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA for a target alkaloid (e.g., atropine).
Materials:
-
Microtiter plates pre-coated with the target alkaloid-protein conjugate.
-
Standard solutions of the target alkaloid (e.g., atropine).
-
Standard solutions of this compound.
-
Primary antibody specific to the target alkaloid.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBS with Tween 20).
-
Plate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions for both the target alkaloid and this compound in an appropriate buffer.
-
Competitive Binding: Add the standard solutions or samples containing this compound to the wells of the coated microtiter plate. Immediately add the primary antibody to all wells. Incubate to allow competition between the free alkaloid (target or cross-reactant) and the coated alkaloid for antibody binding sites.
-
Washing: Wash the plate to remove unbound antibodies and alkaloids.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the coated antigen.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve for the target alkaloid by plotting absorbance against concentration.
-
Determine the concentration of the target alkaloid that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Target Alkaloid / IC50 of this compound) x 100
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the relationships between the molecules involved, the following diagrams are provided.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Caption: Structural relationships between key alkaloids.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in alkaloid immunoassays is currently unavailable, a theoretical analysis of its chemical structure suggests a potential for cross-reactivity in assays targeting structurally related alkaloids, particularly those recognizing a common bicyclic or piperidine core. The granatane skeleton of this compound is a structural homolog of the tropane skeleton, a key feature of atropine and scopolamine.
Recommendations for Researchers:
-
Empirical Verification: It is crucial to experimentally validate the specificity of any alkaloid immunoassay for the sample matrix being tested. Spiking experiments with this compound should be conducted to determine the extent of cross-reactivity.
-
Antibody Characterization: When developing or using an alkaloid immunoassay, understanding the specificity of the primary antibody is critical. Information regarding the immunogen used to generate the antibody can provide insights into potential cross-reactants.
-
Chromatographic Confirmation: For regulatory or critical research applications, positive results from an immunoassay should be confirmed using a more selective analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate identification and quantification of the specific alkaloids present.
By carefully considering the structural similarities and by performing rigorous experimental validation, researchers can confidently utilize alkaloid immunoassays and accurately interpret their results in the presence of potentially cross-reacting compounds like this compound.
A Comparative Guide to the Purity Evaluation of Norpseudopelletierine by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of Norpseudopelletierine, a tropane alkaloid. While specific comparative experimental data for this compound is not extensively available in public literature, this document outlines the principles, presents a putative experimental protocol for qNMR, and compares its performance with alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established analytical practices for similar alkaloids.
Data Presentation: Comparison of Purity Assessment Methods
The following table summarizes the key performance indicators for qNMR and its alternatives in the context of alkaloid purity analysis. The data presented for this compound is illustrative, based on typical performance characteristics of these methods for related compounds.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analyte between a mobile and stationary phase, with UV detection. | Separation of volatile compounds followed by mass-based detection and identification. |
| Selectivity | High (based on distinct NMR signals). | Moderate to High (dependent on column and mobile phase). | Very High (separation by GC and identification by MS). |
| Precision (%RSD) | < 1% | < 2% | < 5% |
| Accuracy | High (can be a primary ratio method). | High (requires a certified reference standard). | High (requires a certified reference standard). |
| Sample Throughput | Moderate | High | Moderate |
| Reference Standard | Not necessarily the same compound.[1] | Required (identical compound). | Required (identical compound). |
| Illustrative Purity of this compound (%) | 99.2 ± 0.5 | 99.1 ± 0.8 | 98.9 ± 1.2 |
Experimental Protocols
A detailed methodology for the purity determination of this compound using qNMR is provided below. Protocols for HPLC and GC-MS are generalized due to the variability in specific applications.
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.[2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in which both the sample and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Use a standard single-pulse experiment (e.g., Bruker 'zg30').[3]
-
Ensure quantitative conditions by setting a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.[4]
-
Set the number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
Acquire the spectrum at a constant temperature (e.g., 298 K).[2]
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction manually to ensure accuracy.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation[5]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol (General)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered isocratically or as a gradient.
-
Stationary Phase: A C18 reversed-phase column is commonly used for alkaloids.[6]
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Quantification: A calibration curve is constructed using certified reference standards of this compound at various concentrations. The purity of the sample is determined by comparing its peak area to the calibration curve.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General)
-
Sample Preparation: The sample may require derivatization to increase its volatility and thermal stability.
-
GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: A mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Quantification: An internal standard is often used, and a calibration curve is prepared with a certified reference standard of this compound.[8]
Visualizations
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship in the purity calculation.
Caption: Experimental workflow for this compound purity determination by qNMR.
Caption: Factors influencing the qNMR purity calculation of this compound.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Method Validation for Norpseudopelletierine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of norpseudopelletierine in complex matrices. Given the limited specific public data on validated methods for this compound, this document synthesizes information from the analysis of structurally related tropane alkaloids and its isomer, pseudopelletierine, to present a robust comparative framework. The focus is on the validation parameters essential for ensuring the accuracy, precision, and reliability of analytical data.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and available resources.[1] The following table summarizes the typical performance characteristics of common analytical techniques applicable to the analysis of tropane alkaloids.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.999 |
| Limit of Detection (LOD) | ng/mL range | pg to ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Good, but potential for interference from structurally similar compounds.[2] | High, based on mass spectral fragmentation patterns.[2] | Very High, based on specific precursor-product ion transitions.[2] |
Experimental Protocols
Reproducibility in analytical science hinges on detailed and well-documented experimental protocols. Below are generalized methodologies for sample preparation and analysis that can be adapted for this compound.
Sample Preparation: A Critical First Step
The complexity of matrices in which this compound may be found, such as biological fluids or plant tissues, necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte.[1][3] Common approaches include:
-
Solid-Liquid Extraction (SLE): A conventional and widely used method, often employing acidified water or organic solvents like methanol.[1][4]
-
Solid-Phase Extraction (SPE): Utilized for sample cleanup after an initial extraction, SPE is effective in removing matrix components that can interfere with the analysis.[1][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This modern and efficient method involves an extraction and partitioning step followed by dispersive SPE for cleanup.[1][4]
Generalized SLE Protocol for Plant Material:
-
Weigh 1 g of dried, powdered plant material.
-
Add 20 mL of a suitable solvent (e.g., methanol).
-
Extract using sonication for 30 minutes.
-
Filter the extract.
-
Evaporate the solvent and re-dissolve the residue in an acidic solution (e.g., 2% HCl).
-
Wash with a non-polar solvent (e.g., chloroform) to remove non-basic compounds.
-
Adjust the pH of the aqueous phase to 9-10.
-
Extract the alkaloids with a non-polar solvent (e.g., chloroform).
Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the analytical process.
Caption: A generalized workflow for the analysis of this compound in complex matrices.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashdin.com [ashdin.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Validation protocol of analytical procedures for quantification of drugs in polymeric systems for parenteral administration: dexamethasone phosphate disodium microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to Norpseudopelletierine
Norpseudopelletierine, a key heterocyclic scaffold in medicinal chemistry, is the N-demethylated analogue of pseudopelletierine. Its synthesis can be approached through several distinct routes, each with its own advantages and drawbacks. This guide provides a comparative overview of three primary synthetic strategies: a biomimetic one-pot reaction, a linear multi-step synthesis, and a demethylation approach from its N-methylated precursor.
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the different synthetic routes to this compound, offering a basis for comparison.
| Parameter | Modified Robinson-Schöpf Synthesis | Dieckmann Condensation Route | N-Demethylation of Pseudopelletierine |
| Starting Materials | Glutaraldehyde, Ammonia, Acetonedicarboxylic acid | Pyridyl-2,6-diacetic acid diethyl ester | Pseudopelletierine, α-Chloroethyl chloroformate |
| Number of Steps | 1 (One-pot) | Multiple | 2 (Pseudopelletierine synthesis + demethylation) |
| Reported Yield | Estimated 58-73% (based on Pseudopelletierine synthesis)[1] | Not explicitly reported for the full sequence | Up to 97% for the demethylation step (on a similar substrate)[2] |
| Key Reagents | Phosphate buffer | Catalytic hydrogenation reagents, Strong base (e.g., Na/Toluene) | α-Chloroethyl chloroformate (ACE-Cl) |
| Reaction Conditions | Mild, "physiological" pH (2.5-4.5)[3] | Varied, includes high pressure/temperature for hydrogenation and reflux for condensation | Generally mild to moderate |
| Scalability | Potentially high for the one-pot reaction | More complex due to multiple steps | Feasible, dependent on the availability of Pseudopelletierine |
Experimental Protocols
Modified Robinson-Schöpf Synthesis
This approach is a modification of the classic Robinson-Schöpf synthesis of pseudopelletierine, substituting methylamine with ammonia to yield the 'nor' analogue directly.[3][4]
Experimental Protocol:
-
Preparation of Glutaraldehyde Solution: In a 3-liter round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 22 mL of concentrated hydrochloric acid and 165 mL of deoxygenated water. To this solution, add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes and then allow it to stand for 1 hour to ensure complete hydrolysis to glutaraldehyde.[4]
-
Condensation Reaction: To the freshly prepared glutaraldehyde solution, add the following in order:
-
350 mL of water.
-
A solution of an equimolar amount of an ammonium salt (e.g., ammonium chloride) in 500 mL of water.
-
A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.
-
A buffer solution prepared by dissolving 88 g (0.25 mole) of disodium hydrogen phosphate dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 mL of water with heating.[4]
-
-
Reaction Monitoring and Decarboxylation: The initial pH of the solution will be approximately 2.5. Stir the mixture under a nitrogen atmosphere for 24 hours. After 24 hours, add 33 mL of concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.[3]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 11) with sodium hydroxide. Extract the alkaline solution with methylene chloride. Dry the combined organic extracts over sodium sulfate and concentrate. The crude product is then purified by column chromatography on alumina, followed by sublimation and recrystallization from pentane to yield pure this compound.[1][5]
Dieckmann Condensation Route
This linear synthesis constructs the bicyclic core through an intramolecular Dieckmann condensation of a substituted piperidine diester. To synthesize this compound, the N-methylation step present in the synthesis of pseudopelletierine is omitted.[5]
Experimental Protocol:
-
Synthesis of Pyridyl-2,6-diacetic Acid Diethyl Ester: This is the initial acyclic precursor. Detailed conditions for its synthesis are outlined in the primary literature.[5]
-
Reduction to Piperidine: The pyridine ring of the diester is catalytically hydrogenated to form the corresponding piperidine derivative, piperidine-2,6-diacetic acid diethyl ester.[5]
-
Dieckmann Condensation: The resulting diethyl ester is subjected to an intramolecular condensation using a strong base, such as sodium metal in an inert solvent like toluene. This reaction forms the bicyclic β-keto ester.[5]
-
Hydrolysis and Decarboxylation: The bicyclic β-keto ester intermediate is hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.[5]
N-Demethylation of Pseudopelletierine
This route involves the synthesis of pseudopelletierine first, followed by the removal of the N-methyl group. Several reagents can be employed for this purpose, with α-chloroethyl chloroformate (ACE-Cl) being a highly effective option.[2]
Experimental Protocol (using ACE-Cl):
-
Synthesis of Pseudopelletierine: Prepare pseudopelletierine using the standard Robinson-Schöpf synthesis with methylamine hydrochloride.[3][4]
-
N-Demethylation:
-
Dissolve pseudopelletierine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in the presence of a proton acceptor such as a carbonate or bicarbonate.
-
Add α-chloroethyl chloroformate (ACE-Cl) and stir the reaction mixture.
-
Upon completion of the reaction (monitored by TLC), the resulting intermediate is hydrolyzed, which can be achieved with aqueous acid or in aqueous tetrahydrofuran, to yield this compound.[6]
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes to this compound.
Caption: Modified Robinson-Schöpf Synthesis of this compound.
Caption: Multi-step Dieckmann Condensation Route to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of Norpseudopelletierine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Norpseudopelletierine (CAS No. 552-70-5), also known as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. Given the variance in safety data, a cautious approach is mandated, treating the compound as hazardous to ensure maximum safety.
Waste Identification and Classification
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin, eye, and respiratory irritation.[1] Therefore, for disposal purposes, it is prudent to manage all this compound waste as hazardous chemical waste. This includes pure, unadulterated compound, contaminated labware (e.g., gloves, pipette tips, vials), and solutions containing the substance.
Key Disposal Considerations:
| Parameter | Guideline | Regulatory Framework |
| Waste Classification | Treat as hazardous chemical waste due to potential for irritation. | Resource Conservation and Recovery Act (RCRA) |
| Container Material | Chemically compatible, leak-proof containers with secure lids. Plastic is often preferred. | Occupational Safety and Health Administration (OSHA) |
| Segregation | Store away from strong oxidizing agents. Segregate from other incompatible waste streams (e.g., acids, bases). | General Laboratory Safety Guidelines |
| Labeling | Clearly label with "Hazardous Waste" and the full chemical name: "this compound." | Environmental Protection Agency (EPA) |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | EPA |
Detailed Disposal Protocol
a. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A laboratory coat
b. Waste Segregation and Container Selection:
-
Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid lab materials in a dedicated, leak-proof container with a secure lid. The container must be chemically compatible with the compound.
-
Liquid Waste: For solutions containing this compound, use a sealable, leak-proof container intended for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any needles, scalpels, or other sharp implements contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
c. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
d. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[1]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
e. Requesting Disposal:
-
Once the waste container is full, or if you are generating acutely toxic waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a specific contact person.
Spill and Emergency Procedures
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of all cleanup materials as hazardous waste.
For significant spills or if you feel unwell after exposure, contact your institution's emergency response line and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Personal protective equipment for handling Norpseudopelletierine
Essential Safety and Handling Guide for Norpseudopelletierine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like this compound. Adherence to strict safety protocols is critical to mitigate risks and ensure a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling.
Recommended Personal Protective Equipment [1][2][3][4]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Personal glasses are not a substitute[1][2]. |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves. Nitrile, neoprene, butyl, or fluorocarbon rubber gloves are common for handling chemicals[1][4]. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat or Protective Clothing | A lab coat or other protective clothing is required to prevent skin exposure[5]. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when dusts are generated or if exposure limits are exceeded. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[1]. |
Operational Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures [1]
-
Avoid contact with skin, eyes, or clothing.
-
Avoid ingestion and inhalation.
-
Prevent dust formation.
-
Use only in a well-ventilated area.
-
Wash hands and any exposed skin thoroughly after handling.
Storage Requirements [1]
-
Keep container tightly closed.
-
Store in a dry and well-ventilated place.
-
For optimal product quality, it is recommended to keep the product refrigerated.
-
Store locked up.
-
Keep away from strong oxidizing agents.
Emergency and First-Aid Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures must be taken.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash before reuse[1]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1]. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response [1]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.
-
Do not let the product enter drains.
Disposal Protocol [1][6][7][8]
-
Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.
-
The primary method of disposal is through a licensed chemical waste management company[7].
-
Solid waste, including contaminated materials like weighing paper and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container[7].
-
Do not empty into drains[1].
Workflow for Handling and Disposal of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. web.uri.edu [web.uri.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
